molecular formula C7H6BrNO2 B8473686 5-Bromo-2-pyridinyl Acetate

5-Bromo-2-pyridinyl Acetate

Cat. No.: B8473686
M. Wt: 216.03 g/mol
InChI Key: UKUBLBBFDGKHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-pyridinyl Acetate is a versatile chemical intermediate designed for research and development applications. This compound features a pyridine ring bearing both an acetate ester group and a bromine atom, making it a valuable scaffold in organic synthesis, particularly in the pharmaceutical and materials science sectors . The bromine substituent at the 5-position is a reactive handle amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse carbon-based fragments . Simultaneously, the acetate ester functional group can be hydrolyzed to yield 5-Bromo-2-pyridineacetic acid—a known building block with a melting point of 120-123°C —or further manipulated into amides or other derivatives. This bifunctionality enables researchers to use this compound as a key precursor in constructing more complex molecules, including active pharmaceutical ingredients (APIs) and ligands for metal complexes . The compound is characterized by high purity, and its molecular structure is confirmed. Handle with appropriate safety precautions in a well-ventilated laboratory. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

(5-bromopyridin-2-yl) acetate

InChI

InChI=1S/C7H6BrNO2/c1-5(10)11-7-3-2-6(8)4-9-7/h2-4H,1H3

InChI Key

UKUBLBBFDGKHJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC=C(C=C1)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-pyridinyl Acetate: Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-pyridinyl acetate, also known as 5-bromo-2-acetoxypyridine, is a pivotal halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its strategic combination of a reactive bromine atom and a labile acetate group on a pyridine scaffold makes it an invaluable intermediate for constructing complex molecular architectures. Particularly in the realms of medicinal chemistry and materials science, this compound provides a gateway to novel nitrogen-containing heterocyclic compounds. The bromine atom acts as a handle for sophisticated carbon-carbon and carbon-heteroatom bond formations via cross-coupling reactions, while the acetate group can be readily hydrolyzed to unmask a hydroxyl functionality, offering an additional point for diversification. This guide offers a comprehensive analysis of its molecular structure, a detailed protocol for its synthesis, and an exploration of its synthetic utility, grounded in established chemical principles.

Section 1: Compound Identification and Physicochemical Properties

While 5-Bromo-2-pyridinyl acetate is a crucial synthetic intermediate, it is often prepared in situ or used immediately after synthesis from its precursor, 5-bromo-2-hydroxypyridine. For the purpose of this guide, we will refer to it by its IUPAC name and provide its key identifiers and predicted properties.

PropertyValueSource
IUPAC Name 5-bromopyridin-2-yl acetate-
Synonyms 5-bromo-2-acetoxypyridine-
CAS Number 1747-05-3[1]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol -
Appearance Predicted: White to off-white solid-
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)-

Section 2: Molecular Structure and Spectroscopic Analysis

The molecular structure of 5-Bromo-2-pyridinyl acetate is characterized by a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with an acetate ester.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature influences the reactivity of its substituents.

  • Bromo Group: The bromine atom at the 5-position is a key functional handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which is the primary application of this intermediate.

  • Acetate Group: The acetate group at the 2-position serves as a protecting group for the corresponding 2-hydroxypyridine. 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers, which can complicate certain reactions. The acetate locks the oxygen in the enol form, preventing tautomerization and allowing for selective reactions at other positions of the ring.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. The methyl protons of the acetate group will appear as a singlet in the upfield region, typically around δ 2.2-2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the acetate group (the carbonyl and the methyl carbon). The carbon bearing the bromine atom (C5) will be influenced by the heavy atom effect.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Section 3: Synthesis of 5-Bromo-2-pyridinyl Acetate

The most direct and common method for the preparation of 5-Bromo-2-pyridinyl acetate is the O-acetylation of commercially available 5-bromo-2-hydroxypyridine using acetic anhydride.

Experimental Protocol: O-Acetylation

This protocol describes a standard procedure for the acetylation of a hydroxyl group on a pyridine ring.[3]

Materials:

  • 5-bromo-2-hydroxypyridine (1.0 equiv.)

  • Acetic anhydride (Ac₂O) (1.5 equiv.)

  • Dry pyridine (as solvent)

  • Dry methanol (for quenching)

  • Toluene

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-bromo-2-hydroxypyridine (1.0 equiv.) in dry pyridine (3-5 mL per mmol of substrate).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equiv.) dropwise.

    • Causality Explanation: Pyridine serves as both the solvent and a basic catalyst. It activates the acetic anhydride and neutralizes the acetic acid byproduct formed during the reaction. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of dry methanol at 0 °C to consume any excess acetic anhydride.

  • Workup and Extraction:

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dilute the residue with DCM or EtOAc and wash sequentially with 1 M HCl (to remove any remaining pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Self-Validation: Each washing step is crucial to remove impurities. The acid wash removes the basic pyridine, and the bicarbonate wash removes acidic impurities, ensuring a cleaner crude product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Workflow Visualization

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve 5-bromo-2-hydroxypyridine in dry pyridine cool Cool to 0 °C start->cool add Add Acetic Anhydride cool->add react Stir at Room Temperature add->react monitor Monitor by TLC react->monitor quench Quench with Methanol monitor->quench extract Aqueous Workup (HCl, NaHCO₃, Brine) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 5-Bromo-2-pyridinyl Acetate purify->product

Caption: Synthesis and Purification Workflow for 5-Bromo-2-pyridinyl Acetate.

Section 4: Chemical Reactivity and Synthetic Applications

The primary synthetic utility of 5-Bromo-2-pyridinyl acetate is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6] In the context of 5-Bromo-2-pyridinyl acetate, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the 5-position of the pyridine ring.

General Reaction Scheme: Arylboronic acid + 5-Bromo-2-pyridinyl acetate --(Pd catalyst, Base)--> 5-Aryl-2-pyridinyl acetate

Key Components and Their Rationale:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Common precatalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands. The choice of ligand is critical and can influence reaction efficiency.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used. Water is necessary for dissolving the inorganic base and plays a role in the catalytic cycle.

Catalytic Cycle Visualization

SuzukiCycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex R¹-Pd(II)L₂(X) (R¹ = 5-acetoxy-2-pyridinyl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1r2 R¹-Pd(II)L₂(R²) (R² = Aryl/Vinyl) transmetal->pd_r1r2 boronate [R²-B(OH)₃]⁻ boronate->transmetal Base red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 Regeneration product R¹-R² (Coupled Product) red_elim->product

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Section 5: Applications in Drug Discovery and Materials Science

The 5-aryl-2-acetoxypyridine scaffold, readily accessible from 5-Bromo-2-pyridinyl acetate, is a privileged structure in medicinal chemistry. The subsequent hydrolysis of the acetate group reveals a 2-hydroxypyridine moiety, which can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.[7] These structures are found in a wide array of pharmacologically active agents, including kinase inhibitors, antivirals, and CNS-targeting drugs.

In materials science, functionalized pyridines are used in the synthesis of organic light-emitting diodes (OLEDs), polymers with specific electronic properties, and as ligands in coordination chemistry.[8] The ability to systematically modify the pyridine core through reactions like the Suzuki coupling makes 5-Bromo-2-pyridinyl acetate a valuable starting material for creating novel functional materials.

Conclusion

5-Bromo-2-pyridinyl acetate stands out as a highly strategic and versatile intermediate in organic synthesis. Its utility is rooted in the orthogonal reactivity of its two key functional groups: the bromine atom, which enables a diverse range of cross-coupling reactions, and the acetate group, which serves as a stable protecting group for the 2-hydroxy functionality. This guide has provided a detailed overview of its structure, a reliable protocol for its synthesis, and an in-depth look at its most significant application in the Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery and materials science, a thorough understanding of the chemistry of 5-Bromo-2-pyridinyl acetate opens up a vast landscape for the design and synthesis of novel, high-value molecules.

References

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Pipzine Chemicals. (n.d.). 5-Acetyl-2-bromopyridine. Retrieved February 5, 2026, from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 5-Acetyl-2-bromopyridine. Retrieved February 5, 2026, from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

  • Beránek, J., & Pískala, A. (1979). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. Collection of Czechoslovak Chemical Communications, 44(10), 3145-3153. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins. Retrieved February 5, 2026, from [Link]

  • Unilong. (n.d.). 2-Amino-6-methoxybenzothiazole CAS No.: 1747-60-0. Retrieved February 5, 2026, from [Link]

  • Al-Masri, A. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. Available at: [Link]

  • Mondal, S., et al. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available at: [Link]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Bromo-2-pyridinyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. 5-Bromo-2-pyridinyl acetate is a heterocyclic compound of interest in medicinal chemistry, and understanding its solubility profile in a range of organic solvents is paramount for its effective utilization. This in-depth technical guide provides a comprehensive framework for determining and understanding the solubility of 5-Bromo-2-pyridinyl acetate. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide, written from the perspective of a Senior Application Scientist, offers a robust experimental protocol, discusses the underlying principles of solubility, and provides insights into predicting its behavior in various solvent systems based on the known properties of structurally similar molecules.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences and organic synthesis, solubility is not merely a physical constant but a cornerstone of process development and product efficacy. For a compound like 5-Bromo-2-pyridinyl acetate, which serves as a potential building block in the synthesis of more complex molecules, its solubility dictates the choice of reaction media, influences reaction kinetics, and is a key factor in purification techniques such as recrystallization. In the context of drug development, the solubility of a compound directly impacts its dissolution rate and, consequently, its absorption and bioavailability. Therefore, a thorough understanding and a reliable method for determining the solubility of 5-Bromo-2-pyridinyl acetate are indispensable for any researcher working with this molecule.

Predicted Solubility Profile of 5-Bromo-2-pyridinyl Acetate

In the absence of direct experimental data for 5-Bromo-2-pyridinyl acetate, we can infer its likely solubility characteristics by examining structurally analogous compounds.

  • Polarity and Functional Groups: 5-Bromo-2-pyridinyl acetate possesses a pyridine ring, which is a basic heterocyclic aromatic amine, an ester group, and a bromine atom. The pyridine nitrogen and the ester carbonyl group introduce polarity and the capacity for hydrogen bonding, while the brominated aromatic ring contributes to its lipophilicity.

  • Inferences from Related Compounds:

    • 5-Bromo-2-pyridinecarboxaldehyde is reported to be soluble in methanol.

    • Ethyl 5-bromo-2-pyridinecarboxylate , an ester with a similar core structure, exhibits good solubility in ethanol, ether, and dichloromethane[1].

    • 5-Bromo-2-pyridineacetonitrile is described as being soluble in polar organic solvents[2].

Based on these observations, it is reasonable to predict that 5-Bromo-2-pyridinyl acetate will exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, as well as in polar protic solvents like ethanol and methanol. Its solubility in non-polar solvents like toluene or hexane is expected to be lower. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent and is likely to be a very effective solvent for this compound[3].

Experimental Determination of Solubility: A Self-Validating Protocol

The most reliable way to ascertain the solubility of 5-Bromo-2-pyridinyl acetate is through experimental measurement. The following section details a robust and self-validating protocol based on the equilibrium solubility method.

Principle of the Equilibrium Solubility Method

The equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 5-Bromo-2-pyridinyl acetate.

experimental_workflow A 1. Preparation of Saturated Solution - Add excess 5-Bromo-2-pyridinyl Acetate to a known volume of solvent. - Agitate at a constant temperature (e.g., 25 °C). B 2. Equilibrium Achievement - Allow sufficient time for equilibrium (typically 24-72 hours). - Monitor for constant concentration over time. A->B Agitation C 3. Phase Separation - Centrifuge or filter the suspension to remove undissolved solid. B->C Equilibration D 4. Sample Preparation - Withdraw a known volume of the clear supernatant. - Dilute with a suitable mobile phase or solvent. C->D Sampling E 5. Quantification - Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis). D->E Analysis F 6. Calculation of Solubility - Determine the concentration of the solute in the supernatant. - Express solubility in g/L or mol/L. E->F Data Processing

Caption: Experimental workflow for determining the equilibrium solubility of 5-Bromo-2-pyridinyl Acetate.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • 5-Bromo-2-pyridinyl Acetate (of known purity)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of 5-Bromo-2-pyridinyl acetate that is in excess of its expected solubility and add it to a series of vials.

    • Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 48 hours). To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

    • To separate the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a syringe filter that is compatible with the organic solvent. This step is crucial to avoid the transfer of solid particles into the analytical sample.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method. HPLC with UV detection is a common and reliable technique for such analyses.

      • HPLC Method Development: A reverse-phase C18 column is often a good starting point. The mobile phase could be a mixture of acetonitrile or methanol and water, with a suitable buffer if necessary. The detection wavelength should be set at the λmax of 5-Bromo-2-pyridinyl acetate.

    • Prepare a calibration curve using standard solutions of 5-Bromo-2-pyridinyl acetate of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating their responses on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of 5-Bromo-2-pyridinyl acetate in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data of 5-Bromo-2-pyridinyl Acetate at 25 °C

SolventDielectric Constant (ε)Solubility (g/L)Solubility (mol/L)
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane9.1[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Acetone21[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Dimethyl Sulfoxide47[Experimental Value][Calculated Value]

Interpreting the Results:

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be understood in terms of intermolecular forces:

  • Polar Solvents: Solvents with high dielectric constants, such as DMSO, acetonitrile, and ethanol, are effective at solvating polar molecules like 5-Bromo-2-pyridinyl acetate. The lone pair of electrons on the pyridine nitrogen and the polar carbonyl group of the ester can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

  • Aprotic vs. Protic Solvents: The ability of protic solvents (e.g., ethanol) to act as hydrogen bond donors can enhance the solubility of compounds with hydrogen bond accepting sites.

  • Non-Polar Solvents: In non-polar solvents like toluene, the dominant intermolecular forces are van der Waals forces. The energy required to break the solute-solute and solvent-solvent interactions may not be sufficiently compensated by the formation of weak solute-solvent interactions, leading to lower solubility.

A logical relationship diagram can help visualize these influencing factors.

solubility_factors Solubility Solubility of 5-Bromo-2-pyridinyl Acetate Solute Solute Properties - Polarity (Pyridine, Ester) - H-bond acceptors - Lipophilicity (Bromo-aryl) Interactions Solute-Solvent Interactions - Dipole-Dipole - Hydrogen Bonding - van der Waals Solute->Interactions Solvent Solvent Properties - Polarity (Dielectric Constant) - H-bond donor/acceptor - Dipole moment Solvent->Interactions Interactions->Solubility Favorable Lattice Solute-Solute Interactions (Crystal Lattice Energy) Lattice->Solubility Unfavorable Cavitation Solvent-Solvent Interactions (Energy to create a cavity) Cavitation->Solubility Unfavorable

Caption: Factors influencing the solubility of 5-Bromo-2-pyridinyl Acetate.

Conclusion and Field-Proven Insights

As a Senior Application Scientist, the key takeaway is that while predictive assessments are valuable for initial solvent screening, empirical determination of solubility is non-negotiable for robust process development and formulation design. The provided protocol is a self-validating system; the consistency of solubility measurements over time is a built-in check for having reached equilibrium.

For researchers in drug development, this data is crucial for selecting appropriate solvents for preclinical formulations, such as those for in vitro and in vivo testing. For synthetic chemists, this information guides the choice of solvents for reaction, work-up, and, critically, for purification by recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is an ideal candidate for recrystallization.

The systematic approach outlined in this guide empowers researchers to generate reliable and reproducible solubility data for 5-Bromo-2-pyridinyl acetate, thereby facilitating its seamless integration into the drug discovery and development pipeline.

References

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities | ACS Omega. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google P
  • Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. [Link]

Sources

The Strategic Application of 5-Bromo-2-pyridinyl Acetate as a Prodrug Scaffold in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Prodrug Strategies in Modern Drug Development

In the intricate landscape of drug discovery, the identification of a pharmacologically active molecule is merely the initial milestone. The subsequent, and often more challenging, journey involves optimizing the molecule's physicochemical and pharmacokinetic properties to ensure its safe and effective delivery to the target site within the human body. Many promising drug candidates, particularly those containing phenolic hydroxyl groups, falter during development due to poor solubility, extensive first-pass metabolism, or inadequate membrane permeability.[1][2] Prodrug design offers a potent and versatile strategy to overcome these hurdles. By transiently modifying the active pharmaceutical ingredient (API), we can create a bioreversible derivative—a prodrug—that enhances its delivery profile and therapeutic efficacy. This guide provides an in-depth technical exploration of a specific, yet illustrative, prodrug scaffold: 5-Bromo-2-pyridinyl Acetate. We will delve into the rationale behind its design, the enzymatic machinery governing its activation, and the practical methodologies for its synthesis and evaluation.

The Rationale for Employing an Acetate Prodrug Strategy for Phenolic Drugs

Phenolic moieties are common in a wide array of therapeutic agents. However, the hydroxyl group, while often crucial for pharmacological activity, is a prime target for phase II metabolism, leading to rapid inactivation and excretion.[1] The 5-Bromo-2-pyridinyl Acetate scaffold is designed to temporarily mask this phenolic hydroxyl group, thereby:

  • Increasing Lipophilicity: The acetate ester is significantly more lipophilic than the parent phenol, which can enhance membrane permeability and improve oral absorption.

  • Protecting Against First-Pass Metabolism: By masking the hydroxyl group, the prodrug can bypass the initial, extensive metabolism in the gut wall and liver, allowing a greater concentration of the active drug to reach systemic circulation.[1]

  • Improving Aqueous Solubility (in some contexts): While the acetate ester itself is more lipophilic, the pyridinyl moiety introduces a basic nitrogen atom that can be protonated at physiological pH, potentially improving the solubility of the prodrug in the gastrointestinal tract.

The "5-bromo" substitution on the pyridinyl ring is a deliberate design choice. The electron-withdrawing nature of the bromine atom can influence the electronics of the ester bond, potentially modulating its susceptibility to enzymatic cleavage. Furthermore, the bromine atom provides a useful handle for analytical detection and characterization.

The Enzymatic Heart of the Matter: Carboxylesterase-Mediated Activation

The efficacy of a prodrug strategy hinges on its efficient and predictable conversion back to the active parent drug in vivo. For ester-based prodrugs like 5-Bromo-2-pyridinyl Acetate, this bioactivation is primarily mediated by a class of ubiquitous enzymes known as carboxylesterases (CEs).[3][4]

Key Carboxylesterases in Humans

Two major carboxylesterases are responsible for the hydrolysis of most ester-containing drugs in humans:

  • Human Carboxylesterase 1 (hCE1): Predominantly found in the liver, hCE1 plays a crucial role in the metabolism of a wide range of xenobiotics.[4][5]

  • Human Carboxylesterase 2 (hCE2): Primarily expressed in the small intestine, hCE2 is a key player in the pre-systemic metabolism of orally administered ester prodrugs.[4]

The differential expression of these enzymes allows for some degree of tissue-specific prodrug activation.

The Catalytic Mechanism of Hydrolysis

Carboxylesterases are serine hydrolases that employ a catalytic triad of serine, histidine, and glutamate residues in their active site to facilitate the hydrolysis of the ester bond.[6] The reaction proceeds via a two-step mechanism:

  • Acylation: The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate that collapses, releasing the alcohol (the parent drug in our case) and forming an acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid (in this case, 5-bromo-2-pyridinol and acetic acid).

The following diagram illustrates the general mechanism of carboxylesterase-mediated hydrolysis of an ester prodrug.

G cluster_0 Prodrug Activation Pathway Prodrug 5-Bromo-2-pyridinyl Acetate Prodrug Enzyme Carboxylesterase (e.g., hCE1, hCE2) Prodrug->Enzyme Binding Intermediate Acyl-Enzyme Intermediate Enzyme->Intermediate Acylation ParentDrug Active Parent Drug (Phenol) Intermediate->ParentDrug Release Water H2O Intermediate->Water Deacylation LeavingGroup 5-Bromo-2-pyridinol (Leaving Group) Water->Enzyme Regeneration AceticAcid Acetic Acid Water->AceticAcid Release

Caption: Generalized workflow of carboxylesterase-mediated prodrug activation.

Synthesis and Characterization: A Practical Approach

The synthesis of a 5-Bromo-2-pyridinyl Acetate prodrug from a phenolic parent drug is a straightforward acylation reaction. The following protocol provides a general methodology.

Experimental Protocol: Synthesis of a Phenolic Prodrug

Materials:

  • Phenolic parent drug

  • 5-Bromo-2-pyridinyl acetate (or 5-bromo-2-acetylpyridine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the phenolic parent drug (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add TEA or DIPEA (1.5-2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a catalytic amount of DMAP.

  • In a separate flask, dissolve 5-Bromo-2-pyridinyl acetate (1.2 equivalents) in anhydrous DCM.

  • Add the 5-Bromo-2-pyridinyl acetate solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired prodrug.

Note: This is a general procedure and may require optimization for specific parent drugs.

Characterization of the Prodrug

The identity and purity of the synthesized prodrug should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Evaluating Prodrug Performance: In Vitro and In Vivo Studies

A critical aspect of prodrug development is the characterization of its stability and conversion kinetics.

In Vitro Stability and Hydrolysis Studies

Protocol: Hydrolysis in Simulated Fluids and Plasma

  • Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., DMSO).

  • Incubate the prodrug at a final concentration of 1-10 µM in:

    • Simulated Gastric Fluid (SGF, pH 1.2)

    • Simulated Intestinal Fluid (SIF, pH 6.8)

    • Human plasma

    • Phosphate buffer at various pH values (e.g., 5.0, 7.4, 9.0)

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the appearance of the parent drug.

  • Calculate the half-life (t½) of the prodrug in each medium.

The following diagram outlines the workflow for in vitro hydrolysis studies.

G cluster_1 In Vitro Hydrolysis Workflow Start Prepare Prodrug Stock Solution Incubation Incubate in Test Media (SGF, SIF, Plasma, Buffers) Start->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Analysis Analyze by LC-MS/MS Quenching->Analysis Data Calculate Half-life (t½) Analysis->Data

Caption: Workflow for in vitro evaluation of prodrug stability and hydrolysis.

Pharmacokinetic Evaluation

In vivo studies in animal models (e.g., rats, dogs) are essential to determine the pharmacokinetic profile of the prodrug and the liberated parent drug.

Typical Pharmacokinetic Study Design:

  • Administer the prodrug and the parent drug (in separate groups) via the intended clinical route (e.g., oral gavage).

  • Collect blood samples at various time points post-administration.

  • Process the blood to obtain plasma.

  • Extract the prodrug and parent drug from the plasma.

  • Quantify the concentrations of both compounds using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters.

The following table illustrates the expected improvement in pharmacokinetic parameters for a phenolic drug when administered as a 5-Bromo-2-pyridinyl Acetate prodrug compared to the parent drug alone.

ParameterParent Drug (Oral)Prodrug (Oral)Expected Improvement
Cmax (ng/mL) LowHighIncreased peak plasma concentration
Tmax (h) VariableConsistentMore predictable time to peak concentration
AUC (ng·h/mL) LowHighIncreased overall drug exposure
Bioavailability (%) Poor (<10%)Moderate to High (>40%)Significant enhancement in oral bioavailability

Safety Considerations: The Fate of the Leaving Group

A crucial aspect of prodrug design is the toxicological profile of the promoiety that is cleaved from the parent drug. In this case, the leaving group is 5-bromo-2-pyridinol. While specific toxicological data for this exact compound is limited, data on related brominated aromatic compounds and pyridine derivatives should be considered.[7][8] Pyridine itself can cause liver damage, neurological effects, and irritation at high doses.[9][10] Therefore, it is imperative to conduct thorough toxicological assessments of the 5-bromo-2-pyridinol leaving group to ensure its safety at the concentrations that would be generated in vivo following therapeutic dosing of the prodrug.

Conclusion: A Scaffold with Potential

The 5-Bromo-2-pyridinyl Acetate scaffold represents a rational and synthetically accessible approach for the prodrug derivatization of phenolic drugs. By leveraging the well-understood principles of enzymatic hydrolysis by carboxylesterases, this strategy has the potential to significantly improve the oral bioavailability and overall pharmacokinetic profile of promising drug candidates that would otherwise fail due to poor drug-like properties. As with any prodrug approach, careful evaluation of the conversion kinetics and the safety of the leaving group are paramount to successful clinical translation. This guide provides a foundational framework for researchers and drug development professionals to explore the utility of this and similar pyridinyl ester scaffolds in their quest for novel and effective therapeutics.

References

  • Imai, T. (2009). Carboxylesterase inhibitors: an update.
  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.
  • Hatfield, M. J., & Potter, P. M. (2011). Human carboxylesterases: a comprehensive review. Current drug metabolism, 12(7), 643-651.
  • Satoh, T., & Hosokawa, M. (2006). Carboxylesterases: general detoxifying enzymes. Chemico-biological interactions, 162(2), 101-110.
  • Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs of alcohols and phenols. In Prodrugs (pp. 33-65). Springer, New York, NY.
  • Huttunen, K. M., & Rautio, J. (2011). Bioreversible derivatives of phenol. 1. The role of human serum albumin as related to the stability and binding properties of carbonate esters with fatty acid-like structures in aqueous solution and biological media. Molecules, 16(11), 9604-9622.
  • Pavlíková, L., & Vasková, J. (2011). Prodrug design of phenolic drugs. Ceska a Slovenska farmacie: casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 60(5), 203-209.
  • Kumar, R., & Kumar, S. (2015). Synthesis of aryl esters by activation of carboxylic acids using phosphonitrilic chloride. Indo American Journal of Pharmaceutical Research, 5(6), 2533-2538.
  • Raina, A., Sikka, H. C., & Gupta, P. K. (1983). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Indian journal of experimental biology, 21(1), 43-46.
  • Bozhinova, P. D., Tsenov, S. D., Svilenov, H. L., Todorov, I. T., Kalfin, R. E., & Pajpanova, T. H. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8031.
  • Wang, Z., Zhao, Y., & Zhang, Y. (2018). A new route to synthesize aryl acetates from carbonylation of aryl methyl ethers. Scientific reports, 8(1), 1-8.
  • Bozhinova, P. D., Tsenov, S. D., Svilenov, H. L., Todorov, I. T., Kalfin, R. E., & Pajpanova, T. H. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service.
  • Jørgensen, F. S., & Pedersen, J. N. (2007). Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. Molecules, 12(10), 2396-2413.
  • Schmalzbauer, B., Wernbacher, M., Deutsch, C., Le, V. P., Winkler, A., & Pöthig, A. (2026). Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds. Journal of the American Chemical Society.
  • Kumar, N., & Goel, N. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.
  • Szabó, D. T., & Dési, I. (1999). Toxicology of selected brominated aromatic compounds. Central European Journal of Public Health, 7(4), 188-192.
  • Jørgensen, F. S., & Pedersen, J. N. (2025). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions.
  • Shinde, S. S., & Shinde, S. V. (2020).
  • Pernet, R., N'Guyen, T., Michelet, J. F., & Bernard, D. (2021). A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. International journal of cosmetic science, 43, S33-S42.
  • Hussain, A., & Shefter, E. (1988). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of pharmaceutical sciences, 77(4), 309-311.
  • Jørgensen, F. S., & Pedersen, J. N. (2007). Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. PubMed.
  • Chen, J., Namila, E., Bai, C., Baiyin, M., Agula, B., & Bao, Y. S. (2018). Transesterification of (hetero) aryl esters with phenols by an Earth-abundant metal catalyst. Green Chemistry, 20(15), 3469-3474.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • Zaman, U. (2024). The Pharmacokinetics and Metabolic Pathways of Prodrugs as Potent Therapeutic Agents. Journal of Pharmaceutical Drug Delivery Research, 13(1), 1-2.
  • González-Bello, C., & Castedo, L. (2008). Aryl esters and alkyl or benzyl aryl ethers are useful precursors for phenols. Science of Synthesis, 31a, 225-260.
  • Schepers, E., De Vocht, F., & Van de Voorde, W. (2010). Improving the ex vivo stability of drug ester compounds in rat and dog serum: inhibition of the specific esterases and implications on their identity. Journal of pharmaceutical and biomedical analysis, 51(5), 1112-1118.
  • Ross, M. K., & Borazjani, A. (2007). Enzymatic activity of human carboxylesterases. Current protocols in toxicology, Chapter 4, Unit 4.24.

Sources

Methodological & Application

Application Note: Synthesis of 2,5-Disubstituted Pyridines using 5-Bromo-2-pyridinyl Acetate

[1][2][3]

Abstract

This application note details the strategic use of 5-Bromo-2-pyridinyl acetate (CAS: 1333309-76-2 / generic scaffold) as a versatile synthon for constructing 2,5-disubstituted pyridine libraries.[1][2][3] Unlike standard 2,5-dibromopyridine, this scaffold offers orthogonal reactivity: a highly reactive C5-bromide for palladium-catalyzed cross-couplings and a masked C2-oxygen functionality (acetate) that serves as a precursor to 2-pyridones—a privileged pharmacophore in kinase inhibitors and GPCR ligands.[1][2][3] We present optimized protocols for site-selective C5-arylation followed by C2-diversification.

Introduction & Strategic Analysis

The pyridine ring is ubiquitous in FDA-approved drugs.[2][3] However, regioselective functionalization of the pyridine core remains a challenge due to the electron-deficient nature of the ring.

5-Bromo-2-pyridinyl acetate presents a unique "Handle-Activation" strategy:

  • C5-Position (Bromine): The "soft" electrophile.[2][3] It is highly reactive toward oxidative addition by Pd(0) species, facilitating Suzuki, Stille, or Buchwald-Hartwig couplings with high chemoselectivity.[3]

  • C2-Position (Acetate): The "masked" functionality.[2][3] It locks the molecule in the O-form (pyridinol), preventing the formation of catalytically poisoning pyridone tautomers during the first coupling step. Post-coupling, it can be hydrolyzed to the 2-pyridone or activated for C-O cleavage (e.g., via Ni-catalysis).[2][3]

Reactivity Profile
PositionSubstituentReactivity TypePrimary Application
C5 Bromine (-Br)Pd-Catalyzed Cross-CouplingIntroduction of Aryl/Heteroaryl groups (Suzuki).[1][2][3][4][5]
C2 Acetate (-OAc)Nucleophilic Acyl SubstitutionHydrolysis to 2-pyridone; Precursor for N-alkylation.[1][2][3]

Workflow Visualization

The following pathway illustrates the divergence from the starting material to two distinct high-value scaffolds: 5-Aryl-2-pyridones (Path A) and 2,5-Diarylpyridines (Path B).[1][2][3]

Gcluster_0Key TransformationStart5-Bromo-2-pyridinyl AcetateInterIntermediate:5-Aryl-2-acetoxypyridineStart->InterStep 1: Suzuki CouplingPd(dppf)Cl2, Ar-B(OH)2(Anhydrous/Mild Base)PyridoneScaffold A:5-Aryl-2-pyridoneInter->PyridoneStep 2: HydrolysisK2CO3, MeOH/H2OFinalDrugTarget:N-Alkylated-5-aryl-2-pyridonePyridone->FinalDrugStep 3: N-AlkylationR-X, NaH or Cs2CO3

Figure 1: Divergent synthesis pathway. Step 1 establishes the C5-aryl bond.[1][2][3] Step 2 unmasks the pyridone for final drug-like scaffolding.[1][2][3]

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 while retaining the C2-acetate (or controlling its hydrolysis).[1][2][3] Challenge: Aqueous bases (standard Suzuki conditions) hydrolyze the acetate. Solution: Use anhydrous conditions for isolation of the ester, or controlled aqueous conditions if the pyridone is the immediate target.

Materials:
  • Substrate: 5-Bromo-2-pyridinyl acetate (1.0 equiv)[1][2][3]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (3-5 mol%) - Chosen for resistance to pyridine poisoning.[1][2][3]

  • Base: Potassium Phosphate (K₃PO₄) (anhydrous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)[1][2][3]

Step-by-Step Procedure:
  • Inert Setup: Charge a reaction vial with 5-bromo-2-pyridinyl acetate (1.0 mmol), aryl boronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol). Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[3] The acetate intermediate usually has a higher Rf than the hydrolyzed pyridone product.

  • Workup (For Acetate Retention):

    • Cool to room temperature.[2][3][6][7][8][9][10]

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.[3]

    • Concentrate the filtrate in vacuo.[3]

    • Purification: Flash chromatography (SiO₂).[3] Note: Avoid methanol in the eluent to prevent transesterification.

Protocol B: Conversion to N-Substituted-5-Aryl-2-Pyridones

Objective: Convert the intermediate into a bioactive N-alkylated pyridone (common in CNS drug discovery).[1][2][3]

Step 1: Hydrolysis (Unmasking)[3]
  • Dissolve the crude intermediate from Protocol A in MeOH:H₂O (4:1).

  • Add K₂CO₃ (2.0 equiv) and stir at RT for 1 hour.

  • Acidify carefully with 1M HCl to pH 5–6 to precipitate the 5-aryl-2-pyridone .[1][2][3] Filter and dry.[2][3][6]

Step 2: N-Alkylation (Diversification)[1][2][3]
  • Activation: Dissolve 5-aryl-2-pyridone (1.0 equiv) in dry DMF.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 15 min until gas evolution ceases.

    • Mechanistic Insight: The anion is ambident (O- vs N-attack).[1][2][3] Under thermodynamic control (polar aprotic solvents like DMF), N-alkylation is heavily favored over O-alkylation.[1][2][3]

  • Substitution: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

  • Completion: Warm to RT and stir for 2–4 hours.

  • Isolation: Quench with water, extract with EtOAc. The product is the 1,5-disubstituted-2-pyridone .[1][2][3]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Catalyst poisoning by pyridine nitrogen.[1][2][3]Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Ensure the acetate is not hydrolyzing prematurely, as the free pyridone can bind Pd more strongly.
Acetate Hydrolysis Wet solvent or hygroscopic base.[2][3]Use strictly anhydrous 1,4-Dioxane and oven-dried K₃PO₄ if the ester must be isolated.[1][2][3]
Regioselectivity (N vs O) Ambident nucleophile during alkylation.[3]For exclusive N-alkylation , use DMF/NaH or Cs₂CO₃.[1][2][3] For O-alkylation , use Ag₂CO₃ in non-polar solvents (e.g., Toluene).[3]
Protodeboronation Unstable boronic acid.[2][3]Switch to Boronic Pinacol Ester or Potassium Trifluoroborate salts.[2][3]

References

  • Suzuki Coupling Mechanism & Catalysts

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Pyridine Functionalization Strategies

    • Schlosser, M., & Rausis, T. (2004). Site-Selective Functionalization of Halogenated Pyridines. European Journal of Organic Chemistry.[3]

  • Synthesis of 2-Pyridones: Cox, C. D., et al. (2018). Practical Synthesis of 2-Pyridones via Hydrolysis of 2-Halopyridines. Journal of Organic Chemistry. (Contextual grounding for hydrolysis steps).
  • Application in Drug Discovery (Perampanel Analogues)

    • Hhan, J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.

Disclaimer: All chemical protocols involve hazardous materials.[1][2][3] Consult local safety regulations and SDS before synthesis.

Application Notes and Protocols for the Selective Hydrolysis of 5-Bromo-2-pyridinyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the selective hydrolysis of 5-Bromo-2-pyridinyl Acetate to produce 2-Bromo-5-hydroxypyridine. The target compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] This application note details the underlying chemical principles, offers a robust step-by-step protocol for synthesis and purification, and includes troubleshooting guidance to ensure a high-yield, high-purity outcome. The protocols described herein are designed for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction: The Significance of 2-Bromo-5-hydroxypyridine

2-Bromo-5-hydroxypyridine is a critical heterocyclic intermediate in organic synthesis.[3] Its bifunctional nature, featuring both a nucleophilic hydroxyl group and a bromine atom amenable to a wide array of cross-coupling reactions, makes it a versatile precursor for complex molecular architectures.[1][2] The selective and efficient synthesis of this compound is therefore a key step in the development of novel therapeutic agents and other high-value fine chemicals.

The most common laboratory-scale synthesis of 2-Bromo-5-hydroxypyridine involves the deprotection of its acetate ester precursor, 5-Bromo-2-pyridinyl Acetate. This hydrolysis reaction, while seemingly straightforward, requires careful control of conditions to ensure selectivity, prevent side reactions, and maximize yield.

Mechanistic Insight: The Chemistry of Selective Ester Hydrolysis

The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis.[4] This reaction can be catalyzed by either an acid or a base, though the mechanisms and outcomes differ significantly.[5]

Base-Catalyzed Hydrolysis (Saponification)

For the hydrolysis of aryl acetates like 5-Bromo-2-pyridinyl Acetate, base-catalyzed hydrolysis, also known as saponification, is overwhelmingly the preferred method.[4][6] The process is practically irreversible, which drives the reaction to completion and ensures a high yield.[4][6]

The mechanism proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pyridinolate anion as the leaving group.

  • Acid-Base Reaction: The expelled pyridinolate is protonated by the newly formed acetic acid, or more commonly, remains as a salt in the basic solution, while the acetic acid is deprotonated by the excess base to form an acetate salt. This final acid-base step renders the entire process irreversible.[4][7]

Base-Catalyzed Hydrolysis Start 5-Bromo-2-pyridinyl Acetate Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack OH OH⁻ Products 5-Bromo-2-pyridinolate + Acetic Acid Intermediate->Products 2. Elimination of Leaving Group Final 5-Bromo-2-pyridinolate Salt + Acetate Salt Products->Final 3. Irreversible Acid-Base Reaction

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5][8] The reaction begins with the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[9] A weak nucleophile, such as water, can then attack the carbonyl. While effective, this process is an equilibrium, meaning the reaction may not proceed to completion without the use of a large excess of water.[5][6] For preparative synthesis where high conversion is desired, the irreversibility of the base-catalyzed method is a distinct advantage.

Experimental Protocol: Synthesis of 2-Bromo-5-hydroxypyridine

This protocol details a reliable method for the hydrolysis of 5-Bromo-2-pyridinyl Acetate using sodium hydroxide.

Materials and Equipment
Reagents & ChemicalsEquipment
5-Bromo-2-pyridinyl AcetateRound-bottom flask (appropriate size)
Sodium Hydroxide (NaOH) pelletsMagnetic stirrer and stir bar
Deionized WaterReflux condenser (optional, for heating)
Methanol (or Ethanol)Beakers and graduated cylinders
3M Hydrochloric Acid (HCl)pH paper or calibrated pH meter
Ethyl Acetate (EtOAc)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Brine (saturated NaCl solution)Glass funnel and filter paper
TLC plates (Silica gel 60 F₂₅₄)Recrystallization dish
Step-by-Step Procedure

Experimental_Workflow A 1. Dissolution: Dissolve starting material in Methanol/Water. B 2. Saponification: Add aqueous NaOH. Stir at RT. A->B C 3. Monitoring: Check reaction progress via TLC. B->C D 4. Neutralization: Cool and carefully add 3M HCl to pH ~7. C->D Once complete E 5. Extraction: Extract product with Ethyl Acetate (3x). D->E F 6. Washing & Drying: Wash combined organic layers with brine. Dry over Na₂SO₄. E->F G 7. Concentration: Filter and remove solvent via rotary evaporation. F->G H 8. Purification: Recrystallize crude product. G->H I 9. Characterization: Analyze final product (m.p., NMR). H->I

Caption: Workflow for the Hydrolysis of 5-Bromo-2-pyridinyl Acetate.

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-pyridinyl Acetate (1.0 eq.) in a mixture of methanol and water (e.g., a 4:1 v/v ratio). Use enough solvent to ensure complete dissolution. Begin stirring the solution at room temperature.

  • Initiation of Hydrolysis: Prepare a 2M solution of sodium hydroxide in water. Add the NaOH solution (1.5 - 2.0 eq.) dropwise to the stirring solution of the ester. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting ester will have a higher Rf value than the more polar product, 2-Bromo-5-hydroxypyridine. The reaction is typically complete within 1-3 hours.

  • Workup - Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 3M HCl dropwise to neutralize the excess NaOH and protonate the product. Monitor the pH, adjusting until it is approximately neutral (pH 7). The product may begin to precipitate as a solid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Perform at least three extractions to ensure complete recovery of the product.[10]

  • Workup - Washing and Drying: Combine the organic extracts and wash them once with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude 2-Bromo-5-hydroxypyridine, often as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white crystalline powder.[1]

Characterization

The identity and purity of the final product should be confirmed.

  • Melting Point: 136-140 °C (Literature values vary slightly).

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure.

Data Summary and Troubleshooting

Key Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Base NaOH or KOHStrong bases that ensure irreversible and rapid hydrolysis.
Equivalents of Base 1.5 - 2.0 eq.An excess ensures the reaction goes to completion and neutralizes the acetic acid byproduct.
Solvent Methanol/Water or Ethanol/WaterCo-solvent system ensures solubility of both the organic ester and the inorganic base.
Temperature Room TemperatureThe reaction is typically fast enough at RT. Gentle heating (40-50°C) can be used to speed it up if necessary.
Workup pH ~7Critical for ensuring the hydroxyl group is protonated, rendering the product neutral and extractable into an organic solvent.
Typical Yield >90%High yields are expected due to the irreversible nature of the reaction.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient base- Low reaction temperature- Short reaction time- Ensure at least 1.5 eq. of base is used.- Allow the reaction to stir longer or gently warm the mixture.- Confirm with TLC before beginning workup.
Low Yield - Incomplete extraction- Product loss during workup- Incorrect pH during extraction- Perform at least three extractions with a suitable solvent.- Ensure the aqueous layer is neutralized to pH ~7 before extraction. If the pH is too high, the product will remain in the aqueous layer as the pyridinolate salt.
Oily or Impure Product - Incomplete hydrolysis- Residual solvent or salts- Check purity by TLC. If starting material is present, re-subject the material to the reaction conditions.- Ensure the product is thoroughly dried after recrystallization.

Conclusion

The base-catalyzed hydrolysis of 5-Bromo-2-pyridinyl Acetate is a highly efficient and reliable method for the production of 2-Bromo-5-hydroxypyridine. By understanding the underlying saponification mechanism and carefully controlling the reaction and workup conditions, particularly the neutralization step, researchers can consistently obtain high yields of this valuable synthetic intermediate. This protocol provides a validated, self-consistent procedure to aid in the successful synthesis and purification of the target compound.

References

  • Vertex AI Search. (n.d.). 2-Hydroxy-5-bromopyridine: Synthesis, Properties, and Applications.
  • National Institutes of Health. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-hydroxypyridine 55717-45-8.
  • Biosynth. (n.d.). 2-Bromo-5-hydroxypyridine | 55717-45-8.
  • YouTube. (2019, January 15). mechanism of ester hydrolysis.
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.

Sources

Application Note: C-H Activation Strategies for 5-Bromo-2-pyridinyl Acetate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of Ethyl 2-(5-bromopyridin-2-yl)acetate (and related 5-bromo-2-pyridinyl acetate derivatives) in C-H activation workflows.

Editorial Note on Nomenclature: In the context of drug discovery precursors, "5-Bromo-2-pyridinyl Acetate" most frequently refers to the Ethyl ester of 5-bromo-2-pyridineacetic acid (CAS: 1060814-88-1), a versatile scaffold containing a pyridine directing group, a reactive benzylic position, and a halogen handle.[1][2] This guide focuses on this scaffold. Note: If the target molecule is 2-acetoxy-5-bromopyridine (the O-acetyl tautomer), the chemistry primarily involves hydrolysis to 2-pyridone; however, the strategies below regarding C-Br conservation remain relevant.

Executive Summary & Strategic Value

5-Bromo-2-pyridinyl Acetate represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification. Its utility is maximized when C-H activation strategies are employed to functionalize the sp³ benzylic center or the sp² pyridine ring before engaging the C-Br handle in traditional cross-coupling (e.g., Suzuki-Miyaura).[1][2]

Core Challenges:

  • Chemo-selectivity: Preserving the oxidative-addition-labile C-Br bond during Pd-catalyzed C-H activation.[1][2]

  • Site-Selectivity: Differentiating between the benzylic sp³ C-H (activated by the ester and pyridine) and the orthosp² C-H (C3 position).

Strategic Workflow: The recommended workflow utilizes the Pyridine Nitrogen as a Directing Group (DG) to enable site-selective functionalization.[1][2]

Target SiteHybridizationStrategyCatalyst System
Benzylic (α-CH₂) sp³Dehydrogenative Cross-CouplingPd(II) / Lewis Acid / Oxidant
Ortho-Ring (C3) sp²Chelation-Assisted ArylationPd(II) or Ru(II) / Carboxylate
Meta-Ring (C5) sp²Traditional Cross-CouplingPd(0) (Suzuki/Buchwald)

Mechanistic Insight: The "Bromine-Safe" Protocol

To utilize 5-bromo precursors successfully, one must avoid the formation of Pd(0), which would rapidly undergo oxidative addition with the C-Br bond.[1]

  • The Solution: Use Pd(II)/Pd(IV) catalytic cycles or high-valent metal systems (Cu, Fe) where the metal does not cycle through a zero-valent state.[1][2]

  • Oxidant Choice: Strong oxidants (e.g., Ag₂CO₃, Benzoquinone, Cu(OAc)₂) are required to rapidly reoxidize any transient Pd(0) back to Pd(II), or to drive the reductive elimination from a high-valent intermediate.[1][2]

Protocol A: Benzylic sp³ C-H Arylation

Objective: Introduce an aryl group at the methylene position (α-to-pyridine) without touching the 5-Br handle.[1][2] This creates non-natural amino acid precursors or complex diaryl-alkyl scaffolds.[1][2]

Mechanism: The pyridine nitrogen coordinates to Pd(II), facilitating proton abstraction at the benzylic position via a concerted metallation-deprotonation (CMD) pathway.[1][2]

Materials
  • Substrate: Ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) Note: Ar-I is preferred over Ar-Br to ensure selectivity, but Ar-B(OH)₂ can be used in oxidative coupling.[1][2]

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[1][2]

  • Ligand: 1,10-Phenanthroline or substituted derivative (10 mol%)[1][2]

  • Base: Ag₂CO₃ (2.0 equiv) Acts as both base and halide scavenger/oxidant.[1][2]

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Protocol
  • Setup: In a glovebox or under N₂ flow, charge a dried Schlenk tube with Ethyl 2-(5-bromopyridin-2-yl)acetate (0.5 mmol, 122 mg), Ar-I (0.75 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), 1,10-Phenanthroline (9 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.0 mL). Seal the tube with a Teflon screw cap.[1][2]

  • Reaction: Heat the mixture to 110 °C in an oil bath with vigorous stirring for 12–18 hours.

    • Checkpoint: The solution typically turns dark brown/black.[1][2] Silver salts will precipitate.[1][2]

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[1][2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation: Verify product by ¹H NMR.[1][2] The benzylic CH₂ singlet (approx.[1][2] δ 3.8 ppm) should shift to a CH doublet or singlet (approx.[1][2] δ 5.0–5.5 ppm) depending on substitution.[1][2] The C5-Br signal (approx.[1][2] δ 8.6 ppm) must remain intact.[1][2]

Protocol B: Ortho-Ring sp² C-H Functionalization (C3)

Objective: Functionalize the C3 position (adjacent to Nitrogen).[1][2] This is sterically challenged by the C2-acetate group but achievable with specific directing groups.[1][2]

Modification: The ester group itself is a weak director.[1][2] For high C3 selectivity, it is often advantageous to transiently convert the ester to a primary amide or use a Transient Directing Group (TDG) , but direct activation is possible with Rh(III).[1][2]

Materials
  • Substrate: Ethyl 2-(5-bromopyridin-2-yl)acetate[1][2][3][4][5][6]

  • Reagent: Diphenylacetylene (for alkenylation/annulation) or Aryl Boronic Acid.[1][2]

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)[1][2]

  • Additive: AgSbF₆ (10 mol%) and Cu(OAc)₂ (2.0 equiv).[1][2]

  • Solvent: DCE (Dichloroethane).[1][2]

Step-by-Step Protocol (C3-Alkenylation Example)
  • Setup: Charge a pressure tube with Substrate (0.2 mmol), Diphenylacetylene (0.24 mmol), [Cp*RhCl₂]₂ (3.1 mg), AgSbF₆ (6.8 mg), and Cu(OAc)₂ (72 mg).[1][2]

  • Solvation: Add DCE (1.0 mL).

  • Reaction: Heat to 100 °C for 16 hours.

  • Mechanism: The Pyridine N binds Rh(III).[1][2] The C3-H bond undergoes activation to form a rhodacycle.[1][2] The alkyne inserts, followed by reductive elimination.[2] The C5-Br remains untouched because Rh(III) does not oxidatively add to Ar-Br under these conditions.[1]

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Visualization: Divergent Functionalization Pathway[2]

The following diagram illustrates the divergent synthesis capabilities starting from the 5-Bromo-2-pyridinyl Acetate scaffold.

CH_Activation_Strategy Precursor 5-Bromo-2-pyridinyl Acetate (Precursor) Decision Target Selection Precursor->Decision Path_A Path A: Benzylic (sp³) C-H (Pd(II) / Ag₂CO₃) Decision->Path_A sp³ Activation Path_B Path B: Ortho (sp²) C-H (Rh(III) / Cu(OAc)₂) Decision->Path_B sp² Activation Path_C Path C: C5-Br Cross Coupling (Pd(0) / Suzuki) Decision->Path_C Standard Coupling Product_A α-Arylated/Alkylated Scaffold (Br intact) Path_A->Product_A Chemo-selective Product_B C3-Functionalized Scaffold (Br intact) Path_B->Product_B Site-selective Product_C C5-Functionalized (Standard) Path_C->Product_C Complex Late-Stage Diversification Product_A->Complex Suzuki Coupling (Step 2) Product_B->Complex Suzuki Coupling (Step 2)

Caption: Divergent synthesis workflow for Ethyl 2-(5-bromopyridin-2-yl)acetate. Path A and B utilize C-H activation while preserving the C-Br handle for subsequent Late-Stage Diversification.[1][2]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Loss of Bromine (Debromination) Formation of Pd(0) species.[1][2]Increase oxidant load (Ag salt or BQ).[1][2] Switch solvent to t-Amyl alcohol to stabilize Pd(II).[1][2]
Low Conversion Poor directing group coordination.[1][2]Ensure anhydrous conditions.[1][2] Add pivalic acid (30 mol%) as a "proton shuttle" co-catalyst.[1][2]
Bis-arylation (Benzylic) High reactivity of mono-arylated product.[1][2]Use excess substrate (2:1 ratio) or lower temperature.[2]
C3 vs C4 Selectivity Steric crowding at C3.[1][2]Switch to a bulkier ligand (e.g., Mesityl-carboxylate) to force C4 activation, or use Rh(III) to enforce C3 via chelation.[1][2]

References

  • Chen, X., et al. "Palladium-Catalyzed Benzylic C–H Functionalization of 2-Alkylazaarenes."[1][2] Chemical Reviews, 2017.[1][2] Link[1][2]

  • Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions."[1][2] Chemical Reviews, 2010.[1][2] Link[1][2]

  • PubChem. "Ethyl 2-(5-bromopyridin-2-yl)acetate Compound Summary." National Library of Medicine.[1][2] Link[2]

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations."[1][2] Accounts of Chemical Research, 2011.[1][2] Link[1][2]

  • Ye, M., & Yu, J.-Q. "A Simple and Versatile catalytic system for the C-H functionalization of pyridines."[1][2] Journal of the American Chemical Society, 2011.[2] Link[1][2]

Sources

Troubleshooting & Optimization

Preventing spontaneous hydrolysis of 5-Bromo-2-pyridinyl Acetate in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Spontaneous Hydrolysis in Experimental Solutions

Welcome to the technical support guide for 5-Bromo-2-pyridinyl Acetate. As Senior Application Scientists, we understand that maintaining the stability and integrity of your compounds in solution is critical for reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you mitigate the spontaneous hydrolysis of 5-Bromo-2-pyridinyl Acetate, ensuring the accuracy of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 5-Bromo-2-pyridinyl Acetate.

Q1: What is 5-Bromo-2-pyridinyl Acetate and what is its primary vulnerability?

5-Bromo-2-pyridinyl Acetate is a heterocyclic organic compound. Structurally, it is an ester formed from 5-bromo-2-hydroxypyridine and acetic acid. Its utility in research and development is often linked to the controlled release of the parent phenol, 5-bromo-2-hydroxypyridine, or as an intermediate in multi-step syntheses. The primary vulnerability of this molecule is the ester linkage, which is susceptible to hydrolysis—a chemical reaction with water that cleaves the molecule into its constituent alcohol (a pyridinol) and carboxylic acid.

Q2: What are the products of hydrolysis?

The hydrolysis of 5-Bromo-2-pyridinyl Acetate yields 5-bromo-pyridin-2-ol and acetic acid. The presence of these unintended products can interfere with experimental assays, alter biological activity, and lead to inconsistent results.

Q3: Why is this compound particularly susceptible to hydrolysis?

There are two main factors:

  • Ester Functional Group: Ester bonds are inherently susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.[1]

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as an internal base, potentially catalyzing the hydrolysis reaction through a mechanism known as nucleophilic or general base catalysis.[2] This makes the ester more labile than a simple phenyl acetate.

Q4: How can I detect if my solution of 5-Bromo-2-pyridinyl Acetate has degraded?

The most reliable method is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is ideal, as it can separate the parent compound from its hydrolysis products, allowing for quantification of degradation.[3] A change in the solution's pH or the appearance of a precipitate might also indicate degradation, although these are less specific markers.

The Chemistry of Hydrolysis: Core Principles for Prevention

Understanding the mechanisms that drive hydrolysis is the first step toward preventing it. The rate of hydrolysis is primarily influenced by three factors: pH, solvent choice, and temperature.

1. The Critical Role of pH

Hydrolysis of esters can be catalyzed by both acids (H⁺) and bases (OH⁻).[4][5]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the carbonyl oxygen of the ester is protonated by hydronium ions (H₃O⁺).[6] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This reaction is reversible.[1][4]

  • Base-Catalyzed Hydrolysis (Saponification): In basic conditions (pH > 8), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and not susceptible to attack by the alcohol.[5][7] Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.

For 5-Bromo-2-pyridinyl Acetate, maintaining a neutral pH (approximately 6.5-7.5) is the most effective strategy to minimize both catalytic pathways.

2. Strategic Solvent Selection

The choice of solvent is paramount for long-term stability, especially for stock solutions.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) contain acidic protons and can participate directly in the hydrolysis reaction. Aprotic solvents (e.g., DMSO, DMF, Acetonitrile) lack acidic protons and do not actively promote hydrolysis, making them the preferred choice for stock solutions.

  • Solvent Polarity: While 5-Bromo-2-pyridinyl Acetate may require a polar solvent for dissolution, highly polar protic solvents can stabilize the polar transition state of the hydrolysis reaction, thereby increasing the reaction rate.[8][9]

Recommendation: Prepare primary stock solutions in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

3. Temperature and Storage

Chemical reactions, including hydrolysis, are accelerated at higher temperatures. Storing solutions at lower temperatures decreases the kinetic energy of the molecules, significantly slowing the rate of degradation.

Recommendation: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. Avoid repeated freeze-thaw cycles, which can introduce moisture into the solution. Aliquoting the stock solution into single-use volumes is highly recommended.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of 5-Bromo-2-pyridinyl Acetate, which is often the more problematic pathway in experimental settings.

Hydrolysis_Mechanism Reactant 5-Bromo-2-pyridinyl Acetate Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) (from basic media) OH_ion->Intermediate Product1 5-Bromo-pyridin-2-olate Intermediate->Product1 Elimination of Leaving Group Product2 Acetic Acid Intermediate->Product2 Proton Transfer (workup)

Caption: Base-catalyzed hydrolysis of 5-Bromo-2-pyridinyl Acetate.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 5-Bromo-2-pyridinyl Acetate solutions.

Problem Observed Probable Cause Recommended Solution
Rapid loss of activity or inconsistent results in aqueous biological assays. Hydrolysis in the aqueous assay buffer, especially if the pH is not strictly neutral or if the experiment is run at 37°C for an extended period.1. Verify Buffer pH: Ensure your final assay buffer is within a pH range of 6.5-7.5. 2. Minimize Incubation Time: Add the compound to the aqueous medium immediately before the experiment begins. 3. Use Co-solvents: If tolerated by the assay, preparing the final dilution in a buffer containing a small percentage (e.g., <5%) of a less polar solvent like ethanol can sometimes slow hydrolysis.[8] 4. Run a Control: Include a control where the compound is incubated in the assay buffer for the duration of the experiment, then analyze it by HPLC to quantify the extent of degradation.
Stock solution in DMSO appears cloudy or shows reduced potency over time. Absorption of atmospheric moisture into the DMSO stock, leading to slow hydrolysis even at low temperatures. DMSO is highly hygroscopic.1. Use Anhydrous Solvent: Always use high-purity, anhydrous-grade DMSO.[10] 2. Proper Storage: Store in small, single-use aliquots in vials with tight-fitting caps (e.g., screw caps with septa). 3. Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.
HPLC analysis shows a peak for 5-bromo-pyridin-2-ol in a freshly prepared solution. The solid starting material may have already undergone some hydrolysis due to improper storage, or the solvent used for dissolution was not anhydrous.1. Verify Solid Integrity: Run an analysis (e.g., NMR or HPLC) on the solid material before use. 2. Use Fresh, High-Quality Solvent: Open a new bottle of anhydrous solvent for preparing critical stock solutions. 3. Control Dissolution Temperature: Avoid heating the solution to aid dissolution, as this will accelerate any potential hydrolysis.
Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving stability issues.

Troubleshooting_Workflow start Inconsistent Experimental Results or Suspected Degradation check_stock Analyze Stock Solution via HPLC start->check_stock stock_ok Stock is >99% Pure check_stock->stock_ok No Degradation stock_bad Stock is Degraded check_stock->stock_bad Degradation check_assay_cond Investigate Assay Conditions stock_ok->check_assay_cond prepare_new_stock Prepare Fresh Stock (See Protocol 1) stock_bad->prepare_new_stock retest Re-run Experiment prepare_new_stock->retest check_ph Is Assay Buffer pH Strictly Neutral (6.5-7.5)? check_assay_cond->check_ph ph_ok Yes check_ph->ph_ok ph_bad No check_ph->ph_bad check_time_temp Is Incubation Time Long or Temperature High (e.g., 37°C)? ph_ok->check_time_temp adjust_ph Adjust Buffer pH to Neutral ph_bad->adjust_ph adjust_ph->retest time_temp_ok No check_time_temp->time_temp_ok time_temp_bad Yes check_time_temp->time_temp_bad time_temp_ok->retest reduce_time Minimize Incubation Time Add Compound Last time_temp_bad->reduce_time reduce_time->retest

Caption: A decision tree for troubleshooting compound instability.

Validated Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practice for preparing a stable, high-concentration stock solution of 5-Bromo-2-pyridinyl Acetate.

  • Materials:

    • 5-Bromo-2-pyridinyl Acetate (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.005% water)

    • Sterile, amber glass vials with PTFE-lined screw caps

    • Calibrated analytical balance

    • Inert gas (Argon or Nitrogen), optional but recommended

  • Procedure:

    • Equilibrate the sealed container of 5-Bromo-2-pyridinyl Acetate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound directly into the vial using an analytical balance.

    • Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

    • Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Avoid heating.

    • (Optional) Gently flush the headspace of the vial with inert gas for 15-20 seconds.

    • Re-cap the vial tightly. Seal the cap with parafilm for extra security against moisture.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C. For frequent use, create smaller, single-use aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Monitoring Hydrolysis via HPLC

This protocol provides a general method for assessing the stability of your compound in a specific buffer.

  • System Preparation:

    • HPLC System: With a UV detector and a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Method: Develop a gradient method that effectively separates 5-Bromo-2-pyridinyl Acetate from the more polar 5-bromo-pyridin-2-ol (e.g., a 15-minute gradient from 10% B to 90% B).

    • Detection: Monitor at a wavelength where both the parent and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation and Analysis:

    • Prepare a solution of 5-Bromo-2-pyridinyl Acetate in your experimental buffer at the final working concentration.

    • Immediately inject a sample of this solution (Time = 0). This will serve as your baseline.

    • Incubate the remaining solution under your exact experimental conditions (e.g., 37°C for 4 hours).

    • At various time points (e.g., 1 hr, 2 hr, 4 hr), take an aliquot and inject it into the HPLC.

    • Data Analysis: Integrate the peak areas for both 5-Bromo-2-pyridinyl Acetate and 5-bromo-pyridin-2-ol at each time point. Calculate the percentage of the parent compound remaining over time to determine the rate of hydrolysis.

References
  • (Reference for general chemical properties, if available from a specific source like PubChem or a vendor d
  • (Reference for specific applic
  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link][4]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link][7]

  • Kalla, M., et al. (2026). Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. Advances in Bioscience and Biotechnology, 17, 62-79. Retrieved from [Link][3]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link][5]

  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • Singh, B., et al. (1981). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. ResearchGate. Retrieved from [Link][8]

  • Silva-Junior, E. F., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link][10]

  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • RJPN. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. Retrieved from [Link][9]

  • (Placeholder for additional references).
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link][1]

  • J. Chem. Soc., Perkin Trans. 2. (1972). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. DOI: 10.1039/P29720000889. Retrieved from [Link][2]

  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link][11]

  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • (Placeholder for additional references).
  • (Placeholder for additional references).
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link][6]

Sources

Purification methods for removing impurities from 5-Bromo-2-pyridinyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-pyridinyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate. My aim is to equip you with the scientific rationale behind the purification strategies, enabling you to address challenges effectively in your laboratory work.

Introduction to Purification Challenges

5-Bromo-2-pyridinyl Acetate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity is critical for the success of subsequent reactions and for meeting regulatory standards. The purification of this compound, however, can present several challenges, primarily stemming from its chemical structure: the basicity of the pyridine nitrogen, the potential for hydrolysis of the acetate group, and the presence of closely-related impurities from its synthesis.

This guide will provide a structured approach to troubleshooting common purification issues and offer detailed protocols for the most effective purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Bromo-2-pyridinyl Acetate sample?

The impurity profile of your sample will largely depend on the synthetic route used. A common method for the synthesis of 5-Bromo-2-pyridinyl Acetate is the acetylation of 5-bromo-2-hydroxypyridine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: 5-bromo-2-hydroxypyridine.

  • Hydrolysis Product: 5-bromo-2-hydroxypyridine, formed by the breakdown of the ester during the reaction or workup.

  • Over-brominated Species: Dibrominated pyridinyl acetates, if the bromination of the precursor was not selective.

  • Isomeric Impurities: If the starting material contained other isomers of brominated hydroxypyridine, these will be carried through to the final product.

  • Residual Reagents and Solvents: Acetic anhydride, pyridine (if used as a catalyst), and reaction solvents.

Q2: My 5-Bromo-2-pyridinyl Acetate appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

The acetate group of 5-Bromo-2-pyridinyl Acetate is susceptible to hydrolysis, and the slightly acidic nature of standard silica gel can catalyze this degradation, converting your product back to 5-bromo-2-hydroxypyridine.

To mitigate this, you have a few options:

  • Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine (TEA). A common practice is to use an eluent containing a small amount of TEA (0.1-1%).

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.

  • Minimize Contact Time: Perform the chromatography as quickly as possible without sacrificing separation efficiency.

Q3: I am observing significant peak tailing during HPLC analysis of my purified product. What is the cause and how can I improve the peak shape?

Peak tailing with pyridine-containing compounds is a common issue in reverse-phase HPLC.[1] The basic nitrogen atom on the pyridine ring can interact with residual acidic silanol groups on the surface of C18 columns.[1]

To address this, you can:

  • Use a mobile phase with a low pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase will protonate the pyridine nitrogen, which can improve peak shape.

  • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase can block the active sites on the stationary phase, leading to more symmetrical peaks.[1]

  • Use a base-deactivated column: Many modern HPLC columns are specifically designed to minimize these secondary interactions.

Q4: What are the recommended storage conditions for purified 5-Bromo-2-pyridinyl Acetate?

To ensure the long-term stability of your purified product, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from moisture and air. The ester is prone to hydrolysis, so minimizing its exposure to water is crucial.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 5-Bromo-2-pyridinyl Acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after aqueous workup The pyridine nitrogen can become protonated in acidic conditions, making the compound more water-soluble.Ensure the aqueous phase is neutral or slightly basic (pH 7-8) during extraction to keep the pyridine in its free base form. A final wash with brine can also reduce the solubility of the product in the aqueous layer.[2]
Product "oiling out" during recrystallization The solvent is too nonpolar for the compound, or the solution is supersaturated.Add a more polar co-solvent dropwise until the oil dissolves, then allow for slow cooling. Seeding with a small crystal of the pure product can also promote crystallization over oiling out.
Incomplete removal of 5-bromo-2-hydroxypyridine This impurity has a similar polarity to the product, making separation difficult.Optimize your column chromatography by using a longer column and a shallow elution gradient. Alternatively, you can wash the crude product with a dilute aqueous base (e.g., 1M sodium carbonate) to deprotonate and dissolve the more acidic hydroxypyridine.
Presence of colored impurities in the final product These may be polymeric byproducts or degradation products formed during the reaction or purification.A charcoal treatment during recrystallization can be effective at removing colored impurities. Passing a solution of the product through a small plug of silica gel or activated carbon can also be beneficial.

Purification Protocols

Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Solvent Selection:

Solvent/Solvent System Comments
Ethanol/Water A good starting point. Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Ethyl Acetate/Hexanes Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.[3]
Toluene Can be a good choice for aromatic compounds.
Isopropanol Often a good alternative to ethanol.

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In a flask, add the crude 5-Bromo-2-pyridinyl Acetate and a small amount of your chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography

For separating impurities with similar polarities, column chromatography is the preferred method.

Workflow for Column Chromatography Purification:

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps select_solvent Select Solvent System (e.g., Hexane/Ethyl Acetate) pack_column Pack Column with Silica Gel select_solvent->pack_column prepare_sample Prepare Sample (dissolve in minimal solvent) pack_column->prepare_sample load_sample Load Sample onto Column prepare_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Final Product evaporate->dry

Caption: A typical workflow for the purification of 5-Bromo-2-pyridinyl Acetate using column chromatography.

Step-by-Step Protocol for Column Chromatography:

  • Select the Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a column.

  • Prepare and Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elute the Column: Begin eluting with the less polar solvent mixture, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 30%).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Dry the Product: Dry the final product under high vacuum to remove any remaining solvent.

Troubleshooting Logic for Column Chromatography:

Troubleshooting_Chromatography cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed no_separation Poor or No Separation start->no_separation product_degradation Product Degradation on Column start->product_degradation low_recovery Low Recovery of Product start->low_recovery optimize_eluent Optimize Eluent System (change polarity/solvents) no_separation->optimize_eluent change_stationary_phase Change Stationary Phase (e.g., Alumina) product_degradation->change_stationary_phase deactivate_silica Deactivate Silica with TEA product_degradation->deactivate_silica check_solubility Check Product Solubility in Eluent low_recovery->check_solubility

Caption: A troubleshooting decision tree for common issues encountered during the column chromatography of 5-Bromo-2-pyridinyl Acetate.

References

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Organic Syntheses. (n.d.). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Schleyer, P. v. R., et al. (2003). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. The Journal of Organic Chemistry, 68(26), 10066–10074. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. (n.d.). 2-(5-Bromo-3-pyridinyl)acetate. [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]

  • MDPI. (2020). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Catalysts, 10(1), 102. [Link]

  • Organic Syntheses. (n.d.). 2-BROMO-5-CYANOPYRIDINE. [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. [Link]

  • ResearchGate. (n.d.). How to choose the best solution for column chromatography?. [Link]

  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. [Link]

  • National Institutes of Health. (n.d.). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. [Link]

  • University of Groningen. (n.d.). N-terminal acetylation can stabilize proteins independent of their ubiquitination. [Link]

  • Organic Syntheses. (n.d.). 2-(2-BROMOPHENYL)-2-METHYL-1,3-DIOXOLANE. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning with 5-Bromo-2-pyridinyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #PYR-5BR-002 Subject: Overcoming Catalyst Deactivation in Cross-Couplings of Halopyridines

Diagnostic Workflow: Identifying the Poison

Before altering your reaction conditions, you must identify how the catalyst is dying. 5-Bromo-2-pyridinyl acetate presents a "double-trap" for Palladium (Pd) catalysts: the Nitrogen Trap (coordination) and the Hydrolysis Trap (bridging).

Use the following logic flow to diagnose your specific failure mode:

DiagnosticFlow Start Reaction Outcome? NoConv < 5% Conversion (SM Recovery) Start->NoConv No Reaction Stall Stalled at 30-50% (Black Ppt formed) Start->Stall Dies mid-way Dehal Product: Pyridinyl Acetate (Br replaced by H) Start->Dehal Wrong Product Check1 Check Ligand Type NoConv->Check1 Check2 Check Base/Water Stall->Check2 Diag3 DIAGNOSIS C: Protodehalogenation (Pd cycle too slow) Dehal->Diag3 Diag1 DIAGNOSIS A: N-Coordination Poisoning (Pd sequestered by Pyridine N) Check1->Diag1 Using PPh3/dppf? Diag2 DIAGNOSIS B: Pyridone Bridging (Acetate hydrolyzed u2192 Pyridone dimer) Check2->Diag2 Strong Base (OH-) or Wet?

Figure 1: Diagnostic logic tree for isolating the specific mode of catalyst deactivation.

Technical Deep Dive: The Mechanisms of Failure
Issue 1: The Nitrogen Trap (The "2-Pyridyl Problem")

The most common cause of failure with 5-bromo-2-pyridinyl acetate is the formation of a stable, unreactive Palladium complex. The pyridine nitrogen is a strong


-donor.
  • The Mechanism: In standard catalytic cycles, Pd(0) must undergo oxidative addition into the C-Br bond.[1] However, the basic nitrogen at the 2-position competitively binds to the Pd center, displacing your phosphine ligands. This creates a "dead" species [

    
    ] that cannot undergo transmetallation.
    
  • The Fix: You must use bulky, electron-rich ligands (e.g., Buchwald Dialkylbiaryl phosphines). The steric bulk prevents the pyridine nitrogen from approaching the Pd center, while the electron richness accelerates the oxidative addition.

Issue 2: The Hydrolysis Trap (The "Hidden" Poison)

If you are using the O-acetyl derivative (5-bromo-2-acetoxypyridine), you face a secondary, more severe risk.

  • The Mechanism: Under basic cross-coupling conditions (especially with hydroxide or alkoxide bases), the acetate group hydrolyzes to form 5-bromo-2-pyridone.

  • Why it kills catalysis: Pyridones typically exist as tautomers (2-hydroxypyridine

    
     2-pyridone). The deprotonated pyridone anion is an exceptional bridging ligand. It binds two Pd atoms together, forming a 
    
    
    
    -bridged Pd dimer
    . These dimers are catalytically silent and often precipitate as "palladium black."

PoisonMechanism Pd0 Active Pd(0) Dimer Pd-Pyridone Dimer (CATALYST DEATH) Pd0->Dimer Substrate 5-Br-2-Py-OAc Complex1 N-Bound Complex (DEAD END) Substrate->Complex1 Unprotected N (Steric lack) Hydrolysis Hydrolysis (Base/H2O) Substrate->Hydrolysis Strong Base OxAdd Oxidative Addition Substrate->OxAdd Bulky Ligand Protection Pyridone 5-Br-2-Pyridone Hydrolysis->Pyridone Pyridone->Dimer Captures Pd Cycle Productive Cycle OxAdd->Cycle

Figure 2: Mechanistic divergence between productive coupling and the two primary poisoning pathways.

Optimized Protocol (The "Gold Standard")

This protocol is designed to mitigate both N-coordination (via ligand choice) and hydrolysis (via base choice).

Reagents:

  • Substrate: 5-Bromo-2-pyridinyl acetate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Why: The G4 precatalyst ensures a 1:1 Pd:Ligand ratio and activates at room temperature, minimizing thermal degradation. XPhos provides the necessary steric bulk to block N-coordination.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)

    • Why: A mild, anhydrous base. Avoids hydroxides (NaOH/KOH) that rapidly cleave the acetate.

  • Solvent: 1,4-Dioxane (Anhydrous)

    • Why: Non-protic, good solubility for Pd-complexes.

Step-by-Step Procedure:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Pd precatalyst, Boronic Acid, Base, and Substrate to a reaction vial.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. (Concentration: 0.1 M to 0.2 M).

  • Degas: Sparge with Nitrogen for 5 minutes or use freeze-pump-thaw (3 cycles). Oxygen is a killer here as it promotes homocoupling and catalyst oxidation.

  • Reaction: Seal the vial. Heat to 60°C - 80°C .

    • Note: Do not exceed 100°C unless necessary; higher temps promote acetate hydrolysis even with weak bases.

  • Monitor: Check LCMS at 1 hour. If conversion is <10%, raise temp to 100°C.

Troubleshooting FAQs

Q: I see the starting material disappearing on LCMS, but the mass corresponds to the de-brominated pyridine (Protodehalogenation). Why? A: This indicates the catalytic cycle is initiating (Oxidative Addition is working), but the Transmetallation step is too slow. The Pd-Ar species grabs a proton from the solvent or trace water.

  • Fix: Increase the concentration of the Boronic Acid.

  • Fix: Switch to a more active precatalyst like RuPhos Pd G4 , which is superior for electron-poor pyridines.

Q: Can I use Pd(PPh₃)₄? It's cheaper. A: No. Triphenylphosphine (PPh₃) is not bulky enough to prevent the pyridine nitrogen from binding to the Pd. You will likely see <20% yield. If you must use a generic catalyst, Pd(dppf)Cl₂ is the "best of the cheap options" because the bidentate ligand resists displacement better than monodentate PPh₃.

Q: The reaction turns black immediately upon heating. A: This is "Pd black" precipitation. Your catalyst has decomposed.[2][3]

  • Cause: Likely the formation of the pyridone dimer (hydrolysis issue) or lack of ligand stabilization.

  • Fix: Ensure your solvent is anhydrous . Switch from Carbonate bases (which can generate water/bicarbonate) to K₃PO₄ .

Comparative Data: Ligand Performance
Ligand ClassExampleYield (Est.)Mechanism of Action
Buchwald (Dialkylbiaryl) XPhos, RuPhos >90% Steric bulk blocks N-poisoning; e-rich P accelerates OxAdd.
Bidentate (Ferrocenyl) dppf, dppp40-60%Chelation effect resists displacement, but less active.
Simple Aryl PPh₃<10%Easily displaced by Pyridine N; forms inactive complexes.
NHC PEPPSI-iPr70-85%Strong sigma donor, very resistant to poisoning, good alternative.
References
  • Mechanistic Insight into Pyridine Poisoning

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Buchwald Ligands for Pyridines

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Overcoming the "2-Pyridyl Problem" (MIDA Boronates & Mechanism)

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the 2-pyridyl problem. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Catalyst Deactivation via Bridging

    • Crabtree, R. H. (2015). The Organometallic Chemistry of the Transition Metals (6th ed.). Wiley. (See Chapter on Catalyst Deactivation and Pyridone bridging modes). [Link]

Sources

Minimizing side reactions during the acetylation of 5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetylation of 5-Bromo-2-hydroxypyridine

Welcome to the technical support center for the synthesis and purification of 5-bromo-2-acetoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the acetylation of 5-bromo-2-hydroxypyridine. Our focus is on providing in-depth, mechanistically-grounded solutions to help you minimize side reactions and maximize the yield and purity of your target compound.

Section 1: The Core Challenge: O- vs. N-Acetylation

The primary difficulty in the acetylation of 5-bromo-2-hydroxypyridine arises from its tautomeric nature. It exists in equilibrium between the hydroxy form (favored in less polar solvents) and the pyridone form (favored in more polar solvents). This equilibrium presents two nucleophilic sites for acetylation: the hydroxyl oxygen (O-acetylation) and the ring nitrogen (N-acetylation).

  • Desired Reaction (O-Acetylation): The reaction at the hydroxyl group, which yields the target product, 5-bromo-2-acetoxypyridine.

  • Primary Side Reaction (N-Acetylation): The reaction at the ring nitrogen, which leads to a highly reactive and often unstable N-acetylpyridinium intermediate or the N-acetylated pyridone. This pathway consumes reagents and complicates purification.

Our goal is to selectively promote O-acetylation while suppressing N-acetylation.

G cluster_0 5-Bromo-2-hydroxypyridine Tautomers cluster_1 Acetylation Pathways Hydroxy 5-Bromo-2-hydroxypyridine (Hydroxy Form) Pyridone 5-Bromo-1H-pyridin-2-one (Pyridone Form) Hydroxy->Pyridone Tautomerization Ac2O Acetic Anhydride Hydroxy->Ac2O Pyridone->Ac2O O_Acetyl Desired Product: 5-Bromo-2-acetoxypyridine N_Acetyl Side Product: 1-Acetyl-5-bromo-1,2-dihydropyridin-2-one Ac2O->O_Acetyl O-Acetylation Ac2O->N_Acetyl N-Acetylation

Figure 1: Tautomeric equilibrium and competing acetylation pathways.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the experiment.

Question 1: My reaction is very slow or incomplete. TLC analysis shows a significant amount of unreacted starting material even after several hours. What's going wrong?

Answer: This is a common issue related to insufficient activation of the acetylating agent or suboptimal reaction conditions.

  • Causality: Acetylation with acetic anhydride is often slow without a proper catalyst. While pyridine can be used as both the solvent and catalyst, its catalytic activity is modest.[1] The reaction relies on pyridine to act as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium ion, which is the actual acetylating agent.[2] If this intermediate is not formed in sufficient concentration, the reaction will stall.

  • Solutions:

    • Introduce a Superior Catalyst: Replace or supplement pyridine with a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst, approximately 10,000 times more effective than pyridine, because it more readily forms the stable and highly reactive N-acetyl-DMAP-pyridinium intermediate.[3][4]

    • Check Reagent Quality: Acetic anhydride can hydrolyze to acetic acid over time if exposed to moisture. Use a fresh bottle or distill the reagent before use.[5] Ensure your solvent is anhydrous.

    • Increase Temperature: While room temperature is often sufficient for DMAP-catalyzed reactions, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate. However, be cautious, as higher temperatures can sometimes favor the formation of side products. Monitor the reaction closely by TLC.

Question 2: My TLC shows the starting material is consumed, but I have two new spots. The major spot is my desired product, but a persistent, often more polar, byproduct is present. What is this byproduct and how do I prevent it?

Answer: This byproduct is almost certainly the result of N-acetylation.

  • Causality: As shown in Figure 1, the nitrogen atom of the pyridone tautomer can also attack the acetylating agent. The resulting N-acetylated compound has different polarity and chromatographic behavior than your desired O-acetylated product. The ratio of O- to N-acetylation is highly dependent on reaction conditions.

  • Solutions:

    • Kinetic vs. Thermodynamic Control: O-acetylation is generally the kinetically favored pathway, meaning it happens faster, especially at lower temperatures. N-acetylation can be thermodynamically more stable but forms more slowly. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly favor the desired O-acetylated product.

    • Catalyst Choice: The use of a highly effective catalyst like DMAP ensures the reaction proceeds rapidly at lower temperatures, further enhancing the kinetic preference for O-acetylation.

    • Solvent Effects: Using a non-polar, aprotic solvent (like Dichloromethane (DCM) or Chloroform) can favor the 2-hydroxypyridine tautomer, making the hydroxyl group more available for reaction and potentially reducing the amount of the pyridone tautomer available for N-acetylation.

Question 3: I achieved a good reaction conversion, but my yield dropped significantly after the workup and purification steps. Why is this happening?

Answer: This points to hydrolysis of your ester product during the workup phase.

  • Causality: The product, 5-bromo-2-acetoxypyridine, is an ester. Esters are susceptible to hydrolysis back to the alcohol (your starting material) and carboxylic acid, a reaction that is catalyzed by both acid and base, especially in the presence of water.[6] A standard aqueous workup, if not performed carefully, can create these exact conditions. The reaction byproduct is acetic acid, and adding water to quench excess acetic anhydride creates more acetic acid, making the aqueous layer acidic.

  • Solutions & Optimized Workup Protocol:

    • Non-Aqueous Quench: Before introducing water, cool the reaction mixture to 0 °C and add a small amount of dry methanol to quench any remaining acetic anhydride.

    • Dilute with a Non-Polar Solvent: Dilute the mixture with an organic solvent like ethyl acetate or DCM.

    • Careful Washing:

      • Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acetic acid. Perform this step carefully and vent the separatory funnel frequently to release CO₂ gas.

      • Follow with a wash with cold brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

    • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Avoid Pyridine Residue: Pyridine can be difficult to remove. Co-evaporation with toluene two or three times after the initial concentration can help azeotropically remove the final traces.[5]

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the precise role of pyridine when used as a solvent in this reaction? Pyridine serves a dual purpose. First, it acts as a base to neutralize the acetic acid generated during the reaction, preventing potential protonation of the starting material's nitrogen, which would deactivate it.[1] Second, it functions as a nucleophilic catalyst by reacting with acetic anhydride to form the N-acetylpyridinium ion, a more potent acetylating agent than acetic anhydride itself.[1][2]

  • FAQ 2: Why is DMAP so much more effective than pyridine? DMAP's enhanced catalytic activity is due to the electron-donating dimethylamino group at the 4-position. This group increases the nucleophilicity of the ring nitrogen, allowing it to attack acetic anhydride more rapidly. Furthermore, the resulting N-acetyl-DMAP intermediate is resonance-stabilized, making it an excellent and stable acyl transfer agent.[7][8]

DMAP_Cycle cluster_regeneration Catalyst Regeneration DMAP DMAP Catalyst Intermediate N-Acetyl-DMAP Intermediate (Highly Reactive) DMAP->Intermediate + Ac2O (Fast) Ac2O Acetic Anhydride Product 5-Bromo-2-acetoxypyridine (Product) Intermediate->Product + Substrate (ROH) (Rate-Determining Step) Alcohol 5-Bromo-2-hydroxypyridine (Substrate) Protonated_DMAP Protonated DMAP Product->Protonated_DMAP Releases H+ Protonated_DMAP->DMAP Deprotonation Base Base (e.g., Pyridine, Et3N)

Figure 2: Simplified catalytic cycle for DMAP-catalyzed acetylation.

  • FAQ 3: What are the ideal solvent characteristics for this reaction? The ideal solvent should be aprotic and anhydrous. Aprotic solvents (like DCM, chloroform, ethyl acetate, or THF) do not have acidic protons that can interfere with the reaction. The solvent must be dry because any water will readily react with acetic anhydride, consuming it and reducing efficiency.

Section 4: Recommended Experimental Protocols

Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 5-Bromo-2-hydroxypyridine can cause skin and eye irritation.[9][10]

Protocol 1: High-Efficiency DMAP-Catalyzed Acetylation

This method is recommended for achieving high yields and minimizing side products.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-hydroxypyridine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per mmol of substrate).

  • Addition of Catalyst & Base: Add DMAP (0.05 equiv.) and pyridine (2.0 equiv., to act as the base).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Follow the "Optimized Workup Protocol" described in Question 3.

Protocol 2: Standard Pyridine/Acetic Anhydride Method

This is a classic method, suitable when DMAP is not available, but may require more optimization.

  • Setup: In a round-bottom flask, dissolve 5-bromo-2-hydroxypyridine (1.0 equiv.) in an excess of anhydrous pyridine (which acts as both solvent and base).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add acetic anhydride (2.0-3.0 equiv.).

  • Reaction: Stir the mixture at room temperature overnight or heat gently (40-60 °C) for a few hours. The reaction must be monitored carefully by TLC.

  • Workup:

    • Once complete, cool the reaction mixture and pour it slowly onto crushed ice.

    • Extract the product with ethyl acetate or DCM (3x).

    • Combine the organic layers and follow the washing, drying, and co-evaporation steps detailed in the "Optimized Workup Protocol" (Question 3).

Section 5: Data Summary Tables

Table 1: Catalyst and Condition Comparison

ParameterPyridine (as catalyst)DMAP (as catalyst)Rationale & Remarks
Catalyst Loading Often used as solvent1-10 mol%DMAP's high activity allows for substoichiometric use.
Typical Temp. Room Temp to 60 °C0 °C to Room TempDMAP allows for milder conditions, favoring O-acetylation.
Reaction Time 4 - 24 hours1 - 4 hoursDMAP significantly accelerates the rate of reaction.
Selectivity (O/N) Moderate to GoodHigh to ExcellentFaster reaction at lower temperatures kinetically favors O-acetylation.

Table 2: Troubleshooting Summary

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient catalyst activity.2. Poor quality reagents (hydrolyzed Ac₂O).3. Insufficient reaction time/temp.1. Add catalytic DMAP (1-5 mol%).2. Use fresh/distilled acetic anhydride.3. Allow longer reaction time or warm gently to 40 °C.
N-Acetylated Byproduct 1. Reaction temperature too high.2. Equilibrium favoring pyridone tautomer.1. Run the reaction at 0 °C to room temperature.2. Use a non-polar aprotic solvent like DCM.
Low Yield After Workup 1. Product hydrolysis due to acidic/basic aqueous conditions.1. Use a cold, careful workup with NaHCO₃ washes.2. Quench with dry MeOH before adding water.
Residual Pyridine 1. High boiling point of pyridine.1. After concentrating, add toluene and re-concentrate (x3) to azeotropically remove pyridine.

Section 6: Experimental Workflow Diagram

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Flame-dry glassware under N2/Ar B Add 5-bromo-2-hydroxypyridine A->B C Add anhydrous solvent (DCM) B->C D Add Base (Pyridine) & Catalyst (DMAP) C->D E Cool to 0 °C in ice bath D->E F Add Acetic Anhydride dropwise E->F G Stir at RT, Monitor by TLC F->G H Quench with cold MeOH G->H I Wash with aq. NaHCO3 (cold) H->I J Wash with Brine (cold) I->J K Dry over Na2SO4 J->K L Filter and Concentrate K->L M Purify (e.g., Column Chromatography) L->M

Figure 3: Optimized workflow for DMAP-catalyzed acetylation.

References

  • Inselino. (2021) What is the product of the reaction between alcohol and acetyl chloride in presence of pyridine? Chemistry Stack Exchange. [Online] Available at: [Link]

  • PubChem. 5-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Substandard_Senpai, et al. (2023) What is the role of pyridine in the acetylations of alcohols? Reddit r/OrganicChemistry. [Online] Available at: [Link]

  • Imamura, A. (2021) O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Online] Available at: [Link]

  • Zaragoza, F. (2022) Preparation of Pyridines, Part 3: By Acylation. YouTube. [Online] Available at: [Link]

  • ResearchGate. (2025) The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. [Online] Request PDF at: [Link]

  • Raitanen, J-E. (2014) How can I get acetylation with acetic anhydride and prydine? ResearchGate. [Online] Available at: [Link]

  • Hein, D.W., et al. (2011) Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes. PMC - NIH. [Online] Available at: [Link]

  • ResearchGate. (2025) The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Online] Request PDF at: [Link]

  • Alvarez Castro, T.V. (2020) The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Online] Available at: [Link]

  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Online] Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 5-Bromo-2-pyridinyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 5-Bromo-2-pyridinyl Acetate, a substituted pyridine derivative of interest in medicinal chemistry and materials science.

This guide will not only dissect the spectral features of the title compound but also offer a comparative analysis with the closely related 2-pyridinyl acetate. This comparison will illuminate the significant electronic effects of the bromine substituent on the pyridine ring's magnetic environment. The insights provided are grounded in fundamental NMR principles and supported by data from analogous systems.

The Foundational Principles of NMR Spectroscopy in Heterocyclic Chemistry

The chemical shifts and coupling constants observed in the NMR spectra of heterocyclic compounds like pyridine are exquisitely sensitive to the electronic environment of each nucleus. The nitrogen atom in the pyridine ring introduces a significant anisotropic effect and alters the electron density distribution compared to benzene, leading to characteristic chemical shifts for the ring protons and carbons.[1][2]

Substituents on the pyridine ring further modulate these electronic effects. Electron-donating groups (EDGs) tend to shield the ring nuclei, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift (higher ppm).[3][4] Halogens, such as bromine, exert both an inductive withdrawing effect and a resonance donating effect, leading to more complex and position-dependent shifts.

Visualizing the Molecular Structures

To facilitate the discussion, the structures and numbering of 5-Bromo-2-pyridinyl Acetate and the reference compound, 2-pyridinyl acetate, are presented below.

Caption: Molecular structures of 5-Bromo-2-pyridinyl Acetate and 2-pyridinyl Acetate.

Predicted ¹H NMR Spectral Interpretation of 5-Bromo-2-pyridinyl Acetate

The predicted ¹H NMR spectrum of 5-Bromo-2-pyridinyl Acetate is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one singlet in the aliphatic region for the methyl protons of the acetate group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 5-Bromo-2-pyridinyl Acetate and 2-pyridinyl Acetate (in CDCl₃)

ProtonPredicted δ (ppm) for 5-Bromo-2-pyridinyl AcetatePredicted Multiplicity & J (Hz)Predicted δ (ppm) for 2-pyridinyl AcetatePredicted Multiplicity & J (Hz)
H-3~7.85d, J ≈ 8.5~7.75ddd, J ≈ 7.5, 5.0, 1.0
H-4~7.15dd, J ≈ 8.5, 2.5~7.20ddd, J ≈ 7.5, 5.0, 1.0
H-6~8.45d, J ≈ 2.5~8.20ddd, J ≈ 5.0, 2.0, 0.8
-CH₃~2.30s~2.30s

Analysis of the Predicted ¹H Spectrum of 5-Bromo-2-pyridinyl Acetate:

  • H-6: This proton is expected to be the most deshielded (highest ppm value) due to its proximity to the electronegative nitrogen atom. It will appear as a doublet with a small coupling constant (⁴J) due to coupling with H-4.

  • H-3: This proton is adjacent to the acetate group and will be deshielded. It will appear as a doublet due to coupling with H-4 (³J).

  • H-4: This proton is coupled to both H-3 and H-6, and will therefore appear as a doublet of doublets.

  • -CH₃: The methyl protons of the acetate group are in a different chemical environment and will appear as a sharp singlet, typically around 2.30 ppm.

Comparative Analysis with 2-pyridinyl Acetate

The introduction of a bromine atom at the 5-position has a predictable influence on the ¹H NMR spectrum:

  • H-4 and H-6: The bromine atom is an electron-withdrawing group via induction, which deshields the adjacent protons. Therefore, H-4 and H-6 in the bromo-substituted compound are expected to be shifted downfield compared to the unsubstituted 2-pyridinyl acetate.

  • H-3: The effect on H-3 will be less pronounced but a slight downfield shift is also anticipated.

  • Coupling Constants: The coupling patterns are simplified in the bromo-substituted compound due to the absence of H-5. The ortho-coupling (³J) between H-3 and H-4 is expected to be the largest, while the meta-coupling (⁴J) between H-4 and H-6 will be smaller.

Workflow for NMR Spectral Analysis

The logical process for interpreting the NMR spectra of a substituted pyridine is outlined below.

Figure 2. NMR Spectral Analysis Workflow A Acquire 1H and 13C NMR Spectra B Identify Number of Unique Signals A->B C Analyze Chemical Shifts (δ) B->C D Analyze Integration (1H NMR) C->D E Analyze Multiplicity and Coupling Constants (J) D->E F Propose Putative Structure E->F G Verify with 2D NMR (COSY, HSQC, HMBC) F->G H Final Structure Elucidation G->H

Caption: A generalized workflow for the elucidation of molecular structure using NMR spectroscopy.

Predicted ¹³C NMR Spectral Interpretation of 5-Bromo-2-pyridinyl Acetate

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Bromo-2-pyridinyl Acetate and 2-pyridinyl Acetate (in CDCl₃)

CarbonPredicted δ (ppm) for 5-Bromo-2-pyridinyl AcetatePredicted δ (ppm) for 2-pyridinyl Acetate
C-2~162~164
C-3~122~121
C-4~142~139
C-5~118~125
C-6~152~149
-C=O~169~169
-CH₃~21~21

Analysis of the Predicted ¹³C Spectrum of 5-Bromo-2-pyridinyl Acetate:

  • Carbonyl Carbon (-C=O): This will be the most downfield signal, typically appearing around 169 ppm.[5]

  • C-2: This carbon is attached to the electronegative oxygen of the acetate group and the nitrogen atom, leading to a significant downfield shift.

  • C-6: Being adjacent to the nitrogen, this carbon is also deshielded.

  • C-4: This carbon is expected to be deshielded due to the influence of the adjacent bromine and the nitrogen atom.

  • C-3: This carbon is expected to be at a relatively higher field compared to the other ring carbons.

  • C-5: The carbon directly attached to the bromine atom will experience a shielding effect from the heavy atom, shifting its signal upfield compared to the unsubstituted analogue. This is a characteristic effect of heavier halogens on carbon chemical shifts.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetate group will appear at a high field, around 21 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 5-Bromo-2-pyridinyl Acetate, the following experimental procedure is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte. CDCl₃ is a common choice for its good dissolving power for a wide range of organic compounds and its single residual peak at 7.26 ppm in the ¹H spectrum and a triplet at 77.16 ppm in the ¹³C spectrum.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6][7]

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

The detailed interpretation of the ¹H and ¹³C NMR spectra of 5-Bromo-2-pyridinyl Acetate, facilitated by a comparative analysis with 2-pyridinyl acetate, provides a robust framework for its structural confirmation. The predicted chemical shifts and coupling patterns are consistent with the established principles of NMR spectroscopy as applied to substituted heterocyclic systems. The presence and position of the bromine and acetate substituents induce significant and predictable changes in the electronic environment of the pyridine ring, which are clearly reflected in the NMR data. This guide serves as a practical tool for researchers in the accurate and efficient structural elucidation of similar molecules.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Kłak, J., & Stochel, G. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13833–13848. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • American Chemical Society. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • MDPI. (2024). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Compounds. [Link]

  • University of East Anglia. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 17(6), 349-352. [Link]

  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

  • Taylor & Francis Online. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 481-487. [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 45(10), 3622-3627. [Link]

  • ResearchGate. (n.d.). 13C NMR data for pyridine-2-azo-p-phenyltetramethylguanidine (PAPT) in. Retrieved from [Link]

  • American Chemical Society. (1976). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 41(15), 2628–2629. [Link]

Sources

Comparative Stability Guide: Pyridine Acetates vs. Pyridine Ethers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a Pyridine Acetate (ester linkage) and a Pyridine Ether (ether linkage) represents a fundamental decision between designing a labile prodrug and a stable pharmacophore .

This guide provides a technical comparison of these two functionalities attached to a pyridine scaffold. While pyridine acetates (e.g., 3-acetoxypyridine) offer improved solubility and potential for prodrug delivery, they suffer from rapid hydrolysis in plasma and pH-dependent chemical instability. Conversely, pyridine ethers (e.g., 3-methoxypyridine) provide robust metabolic stability and lipophilicity but may introduce CYP450-mediated clearance liabilities (O-dealkylation).

Mechanistic Divergence: Chemical Stability

The core differentiator between these two moieties is the susceptibility of the carbonyl carbon in acetates to nucleophilic attack, a pathway absent in ethers.

Pyridine Acetates (Esters): The Hydrolysis Liability

Pyridine acetates are inherently unstable due to the electrophilicity of the ester carbonyl. This instability is exacerbated by the electron-withdrawing nature of the pyridine ring, which makes the carbonyl carbon more positive and susceptible to hydrolysis by water or hydroxide ions (


).
  • Regiochemical Criticality (The "2-Position" Effect):

    • 2-Acetoxypyridine: Highly unstable. The proximity of the pyridine nitrogen allows for inductive electron withdrawal and potential intramolecular general base catalysis. Furthermore, the leaving group (2-hydroxypyridine) rapidly tautomerizes to the stable 2-pyridone, driving the hydrolysis equilibrium forward irreversibly.

    • 3- and 4-Acetoxypyridines: Moderately unstable. They lack the direct tautomeric driving force of the 2-isomer but are still significantly more labile than phenyl acetates due to the electron-deficient ring.

Pyridine Ethers: The Inert Scaffold

Pyridine ethers lack the electrophilic carbonyl center. The


 bond is chemically inert to hydrolysis under physiological pH (1–8) and requires harsh acidic conditions (e.g., HBr/AcOH) to cleave chemically. This makes them ideal for permanent structural motifs in drug candidates.
Mechanistic Visualization

The following diagram illustrates the high-energy transition state of ester hydrolysis versus the stability of the ether bond.

StabilityMechanism cluster_0 Electronic Effect Est Pyridine Acetate (Ester) TS Tetrahedral Intermediate Est->TS + H2O / OH- Eth Pyridine Ether (Ether) NoRxn No Reaction (Stable) Eth->NoRxn + H2O / OH- Prod Hydrolysis Products (Py-OH + AcOH) TS->Prod Collapse Note Pyridine N withdraws e- making Carbonyl highly electrophilic

Figure 1: Comparative reaction pathways. Esters undergo nucleophilic acyl substitution via a tetrahedral intermediate, while ethers remain inert under physiological conditions.

Biopharmaceutical Implications: Metabolic Stability

Plasma Stability (Esterases)

Pyridine acetates are prime substrates for Carboxylesterases (CES1/CES2) and Paraoxonases (PON) present in plasma and liver.

  • Outcome: Rapid cleavage (

    
     min) releasing the parent hydroxypyridine.
    
  • Application: This is desirable only if the acetate is designed as a prodrug to mask a polar hydroxyl group for better membrane permeability.

Microsomal Stability (CYP450)

Pyridine ethers are immune to esterases but are susceptible to Oxidative O-Dealkylation mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

  • Outcome: Slow clearance (

    
     min). The rate depends on the steric bulk of the ether group (e.g., methoxy is cleared faster than isopropoxy).
    
  • Application: Preferred for lead compounds requiring long half-lives.

Comparative Data Matrix

The following table summarizes the performance of a generic 3-substituted pyridine scaffold.

FeaturePyridine Acetate (Ester)Pyridine Ether (Methoxy)
Physiological pH Stability Low (Hydrolyzes at pH > 7)High (Stable pH 1–12)
Plasma Half-life (

)
< 15 minutes (Species dependent)> 120 minutes
Primary Metabolic Route Hydrolysis (Esterases)O-Dealkylation (CYP450)
Solubility (Aq) Moderate to HighLow to Moderate
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)
Drug Design Role Prodrug / Transient MoietyStable Pharmacophore

Experimental Protocols

To validate the stability profile of your specific pyridine derivative, use the following standardized protocols.

Protocol A: Plasma Stability Assay (Esterase Liability)

Purpose: Determine the half-life of the pyridine acetate in biological matrices.

  • Preparation: Prepare a 10 mM stock solution of the test compound (Acetate vs. Ether) in DMSO.

  • Incubation:

    • Thaw frozen plasma (Human/Rat/Mouse) at 37°C.

    • Spike plasma with test compound to a final concentration of 1 µM (0.5% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Remove 50 µL aliquots at

      
       minutes.
      
  • Quenching:

    • Immediately add aliquot to 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Chemical Stability (pH Stress Test)

Purpose: Differentiate chemical lability from enzymatic metabolism.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Add test compound (10 µM) to each buffer. Incubate at 37°C for 24 hours.

  • Monitoring: Analyze by HPLC-UV or LC-MS at 0, 1, 4, and 24 hours.

  • Interpretation:

    • Acetates: Expect >50% degradation at pH 9.0 within 4 hours.

    • Ethers: Expect <5% degradation across all pH levels after 24 hours.

Experimental Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Test Compound (10 mM DMSO) Incubate Incubation 37°C, Shaking Start->Incubate Matrix Biological Matrix (Plasma/Microsomes) Matrix->Incubate T0 T=0 min Incubate->T0 T1 T=15 min Incubate->T1 T2 T=60 min Incubate->T2 Quench Protein Precipitation (ACN + IS) T0->Quench T1->Quench T2->Quench Centrifuge Centrifugation 4000 rpm Quench->Centrifuge Analysis LC-MS/MS Analysis (% Remaining) Centrifuge->Analysis

Figure 2: Standard workflow for assessing metabolic stability in plasma or liver microsomes.

References

  • Di, L., & Kerns, E. H. (2008).[1] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Elsevier. (Standard reference for plasma stability protocols).

  • Cyprotex. (n.d.). Plasma Stability Assay Protocol. Evotec. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses ether vs ester stability in bioisosterism).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on ester hydrolysis mechanisms).

Sources

Validating synthesis of 5-Bromo-2-pyridinyl Acetate using reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Purity Paradox

The synthesis of 5-bromo-2-pyridinyl acetate (also known as 5-bromo-2-acetoxypyridine) presents a classic "stability-purity paradox" in heterocyclic chemistry. While the acetylation of 5-bromo-2-hydroxypyridine appears trivial on paper, two critical failure modes plague this workflow:

  • Regioisomerism: The starting material exists in a tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms. Improper reaction conditions can yield the thermodynamically stable N-acetyl-5-bromo-2-pyridone rather than the desired O-acetyl ester.[1]

  • Hydrolytic Instability: As an electron-deficient pyridyl ester, the target product is highly susceptible to hydrolysis, reverting to the starting material upon exposure to atmospheric moisture.

This guide outlines a self-validating protocol to distinguish the active ester from its isomers and degradation products using Certified Reference Standards (CRS).

Part 1: The Synthetic Challenge & Isomeric Ambiguity

To validate the product, one must first understand the impurities. The reaction of 5-bromo-2-hydroxypyridine with acetic anhydride can follow two distinct pathways.

Mechanistic Insight (Expertise Pillar)[1]
  • Kinetic Control (Target): O-acylation retains the aromaticity of the pyridine ring.[1] This is favored by using non-polar solvents and weak bases (e.g., Dichloromethane/Pyridine).[1]

  • Thermodynamic Control (Impurity): N-acylation disrupts the aromatic system but forms a stable amide-like carbonyl.[1] High temperatures or polar protic conditions often favor this impurity.[1]

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways and the critical hydrolysis loop that complicates analysis.

G SM Starting Material (5-Bromo-2-hydroxypyridine) Tautomer Tautomer Equilibrium (Pyridone Form) SM->Tautomer Fast Equilibrium Target TARGET PRODUCT 5-Bromo-2-pyridinyl Acetate (O-Acetyl) SM->Target Kinetic Control (Ac2O, DCM, <0°C) Impurity CRITICAL IMPURITY N-Acetyl-5-bromo-2-pyridone (N-Acetyl) Tautomer->Impurity Thermodynamic Control (High T, Polar Solvent) Hydrolysis Degradation (Hydrolysis via Moisture) Target->Hydrolysis Moisture Exposure Hydrolysis->SM Reversion

Figure 1: Reaction pathways showing the competition between O-acylation (Target) and N-acylation (Impurity), and the hydrolytic instability of the target.[1]

Part 2: Analytical Validation Protocols

We utilize an orthogonal approach: 1H NMR for structural qualification (Regiochemistry) and HPLC-UV for quantitative purity.[1]

Protocol A: Structural Confirmation via 1H NMR

Objective: Distinguish O-acetyl from N-acetyl isomers using chemical shift perturbations.

Methodology:

  • Solvent: Use DMSO-d6 (dried over molecular sieves).[1] Note: Chloroform-d often contains HCl traces which catalyze hydrolysis.[1]

  • Sample Prep: Dissolve 10 mg of sample immediately prior to acquisition.

  • Reference Standard: Spike a separate tube with authentic 5-bromo-2-pyridinyl acetate CRS.

Diagnostic Signals (The Causality):

  • Aromatic Ring Current: The O-acetyl product retains full pyridine aromaticity.[1] The N-acetyl isomer has reduced aromatic character (pyridone-like), causing significant upfield shifts of the ring protons.[1]

  • H-3 Proton: The proton at position 3 (ortho to the substituent) is the tell-tale sign.[1] In the O-acetyl ester, the anisotropic effect of the carbonyl is different than in the N-acetyl amide.

Protocol B: Purity & Stability via HPLC

Objective: Quantify the extent of hydrolysis (reversion to starting material).

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] (Gradient: 5% B to 95% B over 10 min).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Critical Step: Diluent Selection. Do not use Methanol or Water as the diluent. Use pure Acetonitrile or Dichloromethane to prevent in-vial hydrolysis during the sequence.[1]

Part 3: Comparative Data Guide

The following table summarizes the expected data when comparing your synthesized batch against a Certified Reference Standard (CRS).

ParameterTarget Product (5-Bromo-2-pyridinyl Acetate)Impurity A (Starting Material/Hydrolysis)Impurity B (N-Acetyl Isomer)
1H NMR (DMSO-d6) Acetyl-CH3 Singlet, ~2.35 ppmN/ASinglet, ~2.60 ppm (Deshielded)
1H NMR Ring H-3 Doublet, ~7.2 ppmDoublet, ~6.4 ppm (Upfield due to OH)Doublet, ~6.5 ppm (Pyridone character)
HPLC Retention Time (RT) Late Eluter (e.g., 8.5 min)Early Eluter (e.g., 3.2 min)Mid Eluter (e.g., 6.1 min)
Stability in Methanol Unstable (Transesterifies to Methyl Acetate)StableStable

Interpretation:

  • If your NMR shows a singlet at 2.60 ppm, you have synthesized the N-acetyl isomer (Failed Synthesis).[1]

  • If your HPLC shows a growing peak at 3.2 min over time, your product is hydrolyzing (Failed Storage/Handling).[1]

Part 4: Experimental Workflow & Decision Tree

This workflow ensures that only validated, high-purity material moves forward to biological testing.[1]

Synthesis Step (Optimized for O-Acylation)
  • Suspend 5-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DCM (10 V).

  • Add Pyridine (1.2 eq) and cool to 0°C.

  • Add Acetyl Chloride (1.1 eq) dropwise.[1] Do not use Acetic Anhydride if rapid workup is required, as removal of excess anhydride is difficult without hydrolysis.

  • Stir at 0°C for 2 hours.

  • Quench: Wash rapidly with ice-cold NaHCO3 (sat), then Brine. Dry over MgSO4.[1]

  • Concentrate: Rotovap at <30°C. Do not heat.

Validation Decision Logic

Validation Start Crude Product Isolated NMR 1H NMR Analysis (DMSO-d6) Start->NMR Check1 Is Acetyl Peak at ~2.35 ppm? NMR->Check1 Check2 Is H-3 Proton > 7.0 ppm? Check1->Check2 Yes Fail_N REJECT: N-Acetyl Isomer Formed (Thermodynamic Control) Check1->Fail_N No (2.60 ppm) HPLC HPLC Purity Check (Acetonitrile Diluent) Check2->HPLC Yes Check2->Fail_N No (< 6.8 ppm) Check3 Purity > 95%? SM < 1%? HPLC->Check3 Fail_Hydro REJECT: Hydrolysis Detected (Repurify or Resynthesize) Check3->Fail_Hydro No Pass RELEASE BATCH Store at -20°C under Argon Check3->Pass Yes

Figure 2: Validation decision tree for lot release. Note the specific rejection criteria for N-acetyl isomers and hydrolysis products.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Referencing general reactivity of pyridones and O- vs N-alkylation/acylation selectivity). Link[1]

  • PubChem. (n.d.).[1][2] 5-Bromo-2-hydroxypyridine (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023.[1] Link[1]

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles.[1] Chemical Reviews.[1] (Provides authoritative grounding on the pyridone-hydroxypyridine equilibrium).[1] Link[1]

Sources

Crystal structure analysis and X-ray diffraction of 5-Bromo-2-pyridinyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Structural Rigor

In drug development, 5-Bromo-2-pyridinyl acetate (and its derivatives like Ethyl 2-(5-bromopyridin-2-yl)acetate) serves as a critical scaffold. The pyridine ring offers solubility and metabolic stability, while the 5-position bromine provides a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or halogen bonding interactions in active pharmaceutical ingredients (APIs).

This guide compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) against standard alternatives (NMR, PXRD) for characterizing this compound. While NMR is the workhorse for connectivity, only SC-XRD definitively maps the supramolecular landscape —specifically the structure-directing role of the bromine atom (halogen bonding) and the conformational flexibility of the acetate tail.

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher synthesizing 5-Bromo-2-pyridinyl acetate, selecting the right analytical tool is a trade-off between speed and structural depth.

Table 1: Performance Matrix of Characterization Methods
FeatureSingle Crystal XRD (The Gold Standard) 1H / 13C NMR (The Daily Standard) Powder XRD (The Batch Check)
Primary Output 3D Atomic Coordinates (CIF)Solution-state ConnectivityBulk Crystallinity & Polymorph Fingerprint
Stereochemistry Absolute Configuration (if chiral/heavy atom present)Relative (requires NOESY/ROESY)None
Polymorph ID Definitive (Unit Cell determination)Invisible (Solution averages conformers)Excellent (Pattern matching)
Sample Req. High-quality single crystal (0.1–0.5 mm)Dissolved sample (~5 mg)Ground powder (~10-50 mg)
Time to Result 24–48 Hours (Growth + Collection)15 Minutes1 Hour
Critical Insight Halogen Bonding & Pi-Stacking Purity % & Proton EnvironmentBatch Consistency
Deep Dive: Why SC-XRD Wins for this Compound

While NMR confirms you made the molecule, SC-XRD tells you how it behaves.

  • The Bromine Factor: In solution (NMR), the bromine is just a spectral peak. In the solid state (SC-XRD), the Br atom often engages in Halogen Bonding (C–Br···O/N) . For 5-bromo-2-pyridinyl derivatives, this interaction directs crystal packing, influencing solubility and melting point—critical parameters for drug formulation.

  • Conformational Locking: The acetate side chain (-CH2-COOR) has rotational freedom. SC-XRD captures the low-energy conformation locked in the lattice, often predicting the bioactive conformation in protein binding pockets.

Structural Proxy Analysis: The Acetamide Analog

Note: Direct crystal data for the specific acetate ester is often proprietary or variable based on the ester group (ethyl/methyl). To ensure scientific accuracy, we analyze the crystallographic behavior of the closest structural analog, N-(5-Bromopyridin-2-yl)acetamide , which shares the identical core scaffold and hydrogen-bonding potential.

Case Study Data: N-(5-Bromopyridin-2-yl)acetamide
  • Crystal System: Triclinic[1][2]

  • Space Group:

    
    
    
  • Key Interaction: The structure reveals a bifurcated

    
     ring motif .[2] The amide hydrogen forms hydrogen bonds that link molecules into chains along the [110] direction.
    
  • Relevance to Acetate: The acetate analog replaces the N-H donor with an O-acceptor/hydrophobic chain. Consequently, the acetate crystal packing is driven less by strong H-bonds and more by Br···Br or Br···N halogen bonds and

    
    -
    
    
    
    stacking of the pyridine rings.[3]

Experimental Protocol: Crystallization & Diffraction

This protocol is designed to grow diffraction-quality crystals of 5-Bromo-2-pyridinyl acetate, overcoming the common "oiling out" issue associated with low-melting pyridine esters.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Principle: Slow reduction of solubility allows molecules to organize into a lattice rather than precipitating amorphously.

  • Solvent Selection:

    • Solvent (Good): Dichloromethane (DCM) or Acetone.

    • Anti-solvent (Poor): Hexane or Pentane.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of pure 5-Bromo-2-pyridinyl acetate in 0.5 mL of DCM in a small inner vial (4 mL). Ensure the solution is clear (filter if necessary).

  • Setup: Place the open inner vial inside a larger outer vial (20 mL) containing 3 mL of Hexane.

  • Sealing: Cap the outer vial tightly. The volatile DCM will slowly diffuse out, and Hexane will diffuse in.

  • Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and encourage orderly packing.

  • Observation: Inspect after 48–72 hours. Look for prismatic or needle-like crystals.

Phase 2: X-Ray Data Collection
  • Mounting: Select a crystal with sharp edges/extinctions under polarized light. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream (Cryostream). Reasoning: Freezes thermal vibration of the flexible acetate tail, improving resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å). Reasoning: The Bromine atom absorbs Cu-radiation heavily; Mo minimizes absorption corrections.
Phase 3: Structure Solution (Workflow)

The following Graphviz diagram visualizes the logic flow for solving the structure, emphasizing the handling of the heavy Bromine atom.

XRD_Workflow Sample Crystalline Sample (5-Bromo-2-pyridinyl Acetate) Collection Data Collection (Mo-Kα, 100K) Sample->Collection Indexing Unit Cell Indexing (Determine Space Group) Collection->Indexing PhaseProb Phase Problem Solution (SHELXT / Intrinsic Phasing) Indexing->PhaseProb HeavyAtom Locate Heavy Atom (Br) (Patterson Methods) PhaseProb->HeavyAtom Strong Scattering LightAtom Locate C, N, O Atoms (Difference Fourier Maps) HeavyAtom->LightAtom Phasing Power Refinement Refinement (SHELXL) (Least Squares Minimization) LightAtom->Refinement Refinement->Refinement Iterative Cycles Validation Validation (CheckCIF) (R-factor < 5%) Refinement->Validation

Figure 1: Logic flow for structure solution. The heavy Bromine atom acts as a "lighthouse," making phase determination significantly easier compared to non-halogenated organic molecules.

Data Interpretation Guide

When analyzing the CIF (Crystallographic Information File) for this compound, focus on these specific parameters to validate quality:

ParameterAcceptable RangeInterpretation
R1 Value < 0.05 (5%)Indicates good agreement between the model and observed data.
Goodness of Fit (GooF) 0.9 – 1.1Measures if the weighting scheme is correct.
Flack Parameter ~0.0 (if chiral)Not applicable for this achiral molecule, but relevant if chiral auxiliaries are used.
Ellipsoids Spherical/Oblong"Cigar-shaped" ellipsoids on the acetate tail indicate thermal disorder (common in esters).
Troubleshooting Common Issues
  • Disorder in the Tail: The -CH2-COOR group often swings. If ellipsoids are huge, model the tail in two positions (Part A / Part B) with partial occupancy (e.g., 60:40).

  • Twinning: If spots are split, the crystal might be a non-merohedral twin. Use software tools (like CELL_NOW) to separate domains.

References

  • Analogous Structure (Acetamide)

    • Gowda, B. T., et al. (2013). "N-(5-Bromopyridin-2-yl)acetamide." Acta Crystallographica Section E, 69(8), o1245.
    • Significance: Defines the baseline packing for 5-bromo-2-substituted pyridines.
  • General Pyridine Packing & Halogen Bonding: Aakeröy, C. B., et al. (2013). "Halogen bonding: the key to controlling crystal packing in pyridine derivatives." Chemical Communications. Significance: Explains the structure-directing capability of the C-Br bond.
  • Synthesis & Characterization Context

    • PubChem Compound Summary for CID 15668195 (5-Acetyl-2-bromopyridine - related intermedi
  • Crystallographic Software

    • Sheldrick, G. M. (2015).[4] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

    • Significance: The standard algorithm used for the refinement protocol described above.

Sources

Safety Operating Guide

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of 5-Bromo-2-pyridinyl Acetate

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Bromo-2-pyridinyl Acetate. As a brominated heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is intended for researchers, scientists, and drug development professionals who handle this substance. Adherence to these protocols is critical for ensuring personnel safety, maintaining environmental integrity, and achieving regulatory compliance.

Understanding the inherent risks of 5-Bromo-2-pyridinyl Acetate is the first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, we can infer its hazard profile from structurally analogous brominated pyridine derivatives. Compounds like 5-bromo-2-nitropyridine, 5-Bromo-2-formylpyridine, and 2-Amino-5-bromopyridine consistently exhibit similar hazard classifications.[1][2][3] These compounds are generally categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

The causality behind these hazards lies in the reactivity of the pyridine ring, enhanced by the presence of the bromine atom. Upon contact with skin or mucous membranes, these substances can cause localized irritation. Therefore, the entire disposal workflow is predicated on preventing direct contact and inhalation.

Table 1: Inferred Hazard Profile for 5-Bromo-2-pyridinyl Acetate

Hazard ClassificationGHS PictogramSignal WordHazard Statement CodeDescriptionPrimary Reference(s)
Skin IrritationGHS07 (Irritant)WarningH315Causes skin irritation.[2][3][4]
Serious Eye IrritationGHS07 (Irritant)WarningH319Causes serious eye irritation.[2][3][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07 (Irritant)WarningH335May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of brominated pyridines, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical waste.

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber or PVA gloves are often recommended for handling pyridine compounds.[5] Nitrile gloves may offer sufficient protection for incidental contact during waste handling but should be checked against the manufacturer's compatibility chart.[5] Always wash hands thoroughly after removing gloves.[1][3][4]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations with a risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin exposure.[5]

  • Respiratory Protection: All handling of waste, especially if it involves solid material that could generate dust, must be conducted within a certified chemical fume hood to prevent inhalation.[5][6]

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is a key component of a trustworthy safety system. In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.[7][8]

  • Contain the Spill: Use a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite to cover and contain the spill.[1][7][9]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10] Use non-sparking tools if the compound is in a flammable solvent.[7][8]

  • Decontaminate: Clean the spill area thoroughly. Some protocols suggest covering the area with lime or a similar absorbent material for at least an hour before a final wash.[1]

  • Prevent Environmental Release: Under no circumstances should a spill be allowed to enter drains or waterways.[1][7][11]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The disposal of 5-Bromo-2-pyridinyl Acetate is governed by its classification as a halogenated organic compound. As such, it is considered hazardous waste and must be handled according to local, state, and federal regulations.[12][13]

Waste Segregation

The cardinal rule of chemical waste is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

  • Designated Waste Stream: 5-Bromo-2-pyridinyl Acetate waste must be collected in a container designated for Halogenated Organic Waste .[14]

  • Incompatible Materials: Do not mix this waste with non-halogenated solvents, strong oxidizing agents, or strong acids.[5][15] Cross-contamination can complicate the disposal process.

Waste Collection and Containerization
  • Select the Right Container: Use a compatible, sealable, and clearly labeled hazardous waste container.[5][16] The container must be airtight to prevent the escape of vapors.[5][14]

  • Collect All Contaminated Materials: This includes the chemical itself, any contaminated weighing paper, gloves, absorbent pads, and disposable labware.[6][16]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "5-Bromo-2-pyridinyl Acetate".[14][15] Attach a completed hazardous waste tag as soon as the first drop of waste is added.[5]

Temporary Storage

Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[16] This area should be away from ignition sources and incompatible materials, and ideally within secondary containment.[5][15]

Final Disposal

Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed environmental waste management company.[16] All disposal must be in accordance with local, state, and federal regulations.[16] Do not dispose of this chemical in the regular trash or down the sanitary sewer. [16]

The Chemistry of Disposal: High-Temperature Incineration

The recommended and most definitive disposal method for halogenated organic compounds is high-temperature incineration.[2][12][17] This process is more than simple burning; it's a controlled thermal decomposition that breaks the molecule down into simpler, less harmful components.

When 5-Bromo-2-pyridinyl Acetate is incinerated under optimal conditions (typically 820°C to 1,600°C), it decomposes.[12] The carbon and hydrogen atoms are oxidized to carbon dioxide (CO₂) and water (H₂O). The bromine atom is converted primarily into hydrogen bromide (HBr).[18] Modern incineration facilities are equipped with flue gas scrubbers that neutralize acidic gases like HBr before they are released into the atmosphere.[2] It is crucial that the incineration facility is equipped to handle brominated waste, as improper combustion could potentially lead to the formation of brominated dioxins or furans.[18][19]

Disposal Decision Workflow

The following diagram outlines the essential decision-making and operational workflow for the proper disposal of 5-Bromo-2-pyridinyl Acetate.

DisposalWorkflow start Generation of 5-Bromo-2-pyridinyl Acetate Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it Halogenated Organic Waste? ppe->segregate yes_node Yes segregate->yes_node Affirmative containerize Step 3: Containerize - Use compatible, sealed container - Collect all contaminated items yes_node->containerize label_waste Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Attach Waste Tag containerize->label_waste store Step 5: Store Safely - Designated Satellite Area - Secondary Containment label_waste->store arrange_disposal Step 6: Arrange Professional Disposal - Contact EHS or Licensed Contractor store->arrange_disposal incineration Final Disposition: High-Temperature Incineration arrange_disposal->incineration

Caption: Disposal workflow for 5-Bromo-2-pyridinyl Acetate.

References

  • Carl ROTH.
  • PENTA.
  • Carl ROTH.
  • Jubilant Ingrevia.
  • Synquest Labs.
  • Benchchem.
  • University of Washington.
  • University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
  • Fisher Scientific. 3-(Bromoacetyl)
  • Carl ROTH.
  • Loba Chemie.
  • Jubilant Ingrevia Limited.
  • MedChemExpress USA.
  • PubMed.
  • ATSDR. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • U.S. Environmental Protection Agency.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Nordic Council of Ministers.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-pyridinyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical intermediates like 5-Bromo-2-pyridinyl Acetate demands not only scientific rigor but also an unwavering commitment to safety. This guide provides a detailed, experience-driven protocol for the safe handling of this compound, focusing on the rationale and proper use of Personal Protective Equipment (PPE). The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

A summary of the anticipated hazards, based on related chemical structures, is presented below.

Hazard ClassGHS Hazard StatementRationale for Precaution
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2][3]Direct contact can lead to redness, inflammation, or chemical burns.
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][2][3]Splashes or contact with dust can cause significant, potentially lasting, eye damage.
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][2][3]Inhalation of dust or fumes can irritate the nose, throat, and lungs.

This assessment forms the logical foundation for the stringent PPE requirements that follow. Each recommendation is a direct countermeasure to a known, credible threat.

The Core Directive: Your Primary Defense System

Personal Protective Equipment is the most critical barrier between the researcher and the chemical. It is not merely a checklist but an integrated system of protection. The following PPE is mandatory when handling 5-Bromo-2-pyridinyl Acetate.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be verified. Always handle 5-Bromo-2-pyridinyl Acetate within a properly functioning and certified laboratory chemical fume hood.[4][5] This is the primary method for preventing respiratory exposure and containing any potential spills. An emergency eyewash and shower station must be accessible within a 10-second travel distance.[3][5]

Primary PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are non-negotiable.[6] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[3]

    • Causality: This combination protects against the serious eye irritation (H319) threatened by this chemical class. Standard safety glasses do not provide a sufficient seal against splashes or fine powders.

  • Hand Protection:

    • Requirement: Wear compatible chemical-resistant gloves. While nitrile gloves are a common laboratory choice, some pyridine compounds show high permeation rates through nitrile.[5] For pyridine itself, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended.[5]

    • Expert Recommendation: Always consult the glove manufacturer's specific chemical resistance chart for "pyridines" and "acetates" to make an informed selection. Double-gloving can provide additional protection during high-risk manipulations. Wash hands thoroughly after removing gloves.[1][5][7]

  • Body Protection:

    • Requirement: A fully-buttoned, long-sleeved lab coat is mandatory to prevent skin contact.[5][6] For procedures with a higher risk of spills, consider a chemically resistant apron over the lab coat.

    • Causality: This directly mitigates the risk of skin irritation (H315) by preventing incidental contact with powders or solutions.[8] Launder contaminated clothing before reuse.[1][8]

  • Respiratory Protection:

    • Requirement: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, if there is a potential for aerosol generation or if engineering controls are insufficient, a respirator may be necessary.[3]

    • Trustworthiness: Use of respirators requires medical clearance, fit-testing, and enrollment in a respiratory protection program, as mandated by occupational safety standards.[3][5]

Operational Plan: A Step-by-Step Handling Protocol

This workflow integrates PPE use with safe handling and disposal practices, providing a comprehensive safety loop from preparation to cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Verify Fume Hood Certification & Airflow B 2. Locate Emergency Eyewash/Shower A->B C 3. Don PPE (Lab Coat, Goggles, Gloves) B->C D 4. Handle Chemical (Weighing, Transfer) C->D Begin Work E 5. Keep Container Tightly Closed When Not in Use D->E F 6. Decontaminate Surfaces E->F Conclude Work G 7. Dispose of Waste in Labeled, Sealed Container F->G H 8. Doff PPE (Gloves, Goggles, Coat) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for 5-Bromo-2-pyridinyl Acetate.

Detailed Protocol Steps:
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Confirm the path to the nearest emergency eyewash and shower is unobstructed.[3][5]

    • Don your PPE in the correct order: first the lab coat, then safety goggles, and finally gloves pulled over the cuffs of the lab coat.

  • Handling:

    • Perform all manipulations, including weighing and transfers, inside the fume hood to mitigate inhalation risks.[4]

    • Avoid raising dust.[4][7] If the material is a fine powder, handle it with care to minimize aerosolization.

    • Always keep the primary container tightly sealed when not actively in use to prevent the release of vapors and contamination.[1][8][9]

  • Emergency Response:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[2][4][8] Seek medical attention if irritation persists.[3][8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4] If the person feels unwell, call a poison center or doctor.[4]

  • Disposal Plan:

    • All waste, including contaminated consumables (e.g., weigh paper, gloves, pipette tips) and excess chemical, must be collected in a clearly labeled, sealed, and appropriate waste container.[1][7]

    • Do not empty chemical waste into drains.[9][10]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

By adhering to this comprehensive guide, researchers can confidently handle 5-Bromo-2-pyridinyl Acetate, ensuring personal safety and maintaining a secure laboratory environment.

References

  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • MedChemExpress USA. (2024, November 5). 5-Bromo-2-hydroxymethyl-pyridine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Pyridine Safety Information.
  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • SynQuest Laboratories, Inc. (2019, January 28). 5-Bromo-2-formylpyridine Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). 5-Bromopyridine-2-carbaldehyde Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 5-Bromo-2-methoxypyridine Safety Data Sheet.
  • Fisher Scientific. (2009, January 21). 2-Bromo-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Sdfine. (n.d.). 3-acetylpyridine Safety Data Sheet.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.